6-Aza-2'-deoxyuridine
Description
Structure
3D Structure
Properties
CAS No. |
20500-29-2 |
|---|---|
Molecular Formula |
C8H11N3O5 |
Molecular Weight |
229.19 g/mol |
IUPAC Name |
2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C8H11N3O5/c12-3-5-4(13)1-7(16-5)11-8(15)10-6(14)2-9-11/h2,4-5,7,12-13H,1,3H2,(H,10,14,15)/t4-,5+,7+/m0/s1 |
InChI Key |
MDYXMIBUOJQPHR-HBPOCXIASA-N |
Canonical SMILES |
C1C(C(OC1N2C(=O)NC(=O)C=N2)CO)O |
Other CAS No. |
20500-29-2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of 6-Aza-2'-deoxyuridine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of 6-Aza-2'-deoxyuridine (B1247385), a significant pyrimidine (B1678525) nucleoside analog. It details its synthesis, key chemical properties, and relevant experimental protocols, offering valuable insights for researchers in medicinal chemistry and drug development.
Introduction
This compound is a synthetic nucleoside analog where the carbon atom at the 6-position of the uracil (B121893) ring is replaced by a nitrogen atom. This modification profoundly impacts the molecule's electronic structure and biological activity. As a purine (B94841) nucleoside analog, it has been investigated for its potential antitumor and antiviral properties.[1] Its mechanism of action often involves the inhibition of DNA synthesis or induction of apoptosis.[1] The monophosphate form, 6-aza-dUMP, has been studied as a potential inhibitor of thymidylate synthases, enzymes crucial for DNA synthesis.[2] Understanding the synthesis and chemical characteristics of this compound is fundamental for its application in drug design and biological studies.
Synthesis of this compound
The most common and stereoselective method for synthesizing this compound is a convergent synthesis that involves the coupling of a silylated 6-azauracil (B101635) base with a protected 2'-deoxyribose derivative. This approach, a variation of the Silyl-Hilbert-Johnson reaction, ensures the formation of the desired β-anomer.[3][4][5]
The general synthetic scheme proceeds in three main stages:
-
Preparation of the Silylated Base: The 6-azauracil ring is silylated, typically with hexamethyldisilazane (B44280) (HMDS), to increase its solubility in organic solvents and activate it for the subsequent glycosylation reaction.
-
Glycosylation: The silylated 6-azauracil is coupled with a protected 2-deoxyribose sugar, most commonly 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride. This reaction is typically carried out in an aprotic solvent like chloroform (B151607).[3][4] The use of the α-anomer of the sugar chloride under SN2 conditions leads to an inversion of configuration, yielding almost exclusively the desired β-nucleoside.[3]
-
Deprotection: The protecting groups on the sugar moiety (e.g., p-toluoyl groups) are removed to yield the final product, this compound. This is usually achieved by treatment with a base, such as sodium methoxide (B1231860) in methanol (B129727) or methanolic ammonia.[3][5]
Caption: General synthetic pathway for this compound.
Chemical and Physical Properties
The introduction of a nitrogen atom at the 6-position significantly alters the properties of the pyrimidine ring compared to uridine. One of the most critical changes is the increased acidity of the N(3)-H proton.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N₃O₅ | [6] |
| Molecular Weight | 229.19 g/mol | [6] |
| Melting Point | 182 °C | [7] |
| pKa | ~6.8 | [4][8] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in DMSO and 50% acetic acid; sparingly soluble in water. | [9] |
Acidity and pH-Dependent Stability
The pKa of this compound is approximately 6.8, which is significantly lower than that of thymidine (B127349).[4][8] This means that under physiological pH (~7.4), a substantial fraction of the 6-azauracil base exists in its deprotonated (anionic) form. This deprotonation has profound consequences for its biological applications, particularly in oligonucleotides. Duplexes containing this compound exhibit pH-dependent thermal stability (Tₘ), as deprotonation can disrupt the Watson-Crick base pairing.[4][8] This property also facilitates the formation of metal-DNA (M-DNA) complexes with divalent metal ions like Zn²⁺ under neutral conditions, whereas natural DNA typically requires alkaline conditions (pH > 8.5).[8]
Caption: pH-dependent equilibrium of the 6-azauracil moiety.
Spectral Properties
The UV absorption spectrum of this compound is also pH-dependent due to the protonation equilibrium.
| Condition | λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| pH 5.0 (Sodium Phosphate) | ~260 | 6900 | [4] |
| pH 7.0 (Sodium Phosphate) | ~260 | 6900 | [4] |
| pH 9.0 (Sodium Phosphate) | ~260 | 7200 | [4] |
| Ethanol | 261 | 7800 | [3] |
Note: The isosbestic point is near 265 nm, where the extinction coefficient is almost independent of pH.[4]
¹H-NMR data reveals a conformation in solution where the sugar moiety prefers an N-type pucker, in contrast to the S-type pucker found in the solid state and typically seen in natural 2'-deoxyribonucleosides.[8][10]
Biological Activity and Signaling
While this guide focuses on chemical aspects, the biological context is crucial for drug development professionals. This compound and its derivatives are primarily investigated for their anticancer activity. The related ribonucleoside, 6-Azauridine, has been shown to induce autophagy-mediated cell death in cancer cells. This process is dependent on the activation of key cellular energy sensors and tumor suppressors, namely AMPK (AMP-activated protein kinase) and p53.[11] Activation of this pathway leads to the formation of autophagosomes and subsequent cell death, contributing to the compound's antitumor effect.[11]
Caption: 6-Azauridine-induced autophagy-mediated cell death pathway.
Experimental Protocols
Protocol: Synthesis of 3',5'-di-O-p-toluoyl-6-Aza-2'-deoxyuridine
This protocol is adapted from methodologies described in the literature.[3][5]
Materials:
-
5-substituted-6-azauracil
-
Hexamethyldisilazane (HMDS)
-
2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranosyl chloride
-
Dry chloroform
Procedure:
-
A suspension of the 5-substituted-6-azauracil in an excess of HMDS is refluxed with a catalytic amount of ammonium sulfate until the solution becomes clear (typically 4-6 hours).
-
The excess HMDS is removed under vacuum to yield the silylated base as a viscous oil or solid.
-
The silylated base is dissolved in dry chloroform.
-
A solution of 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranosyl chloride in dry chloroform is added to the silylated base solution.
-
The mixture is stirred at room temperature in a stoppered flask for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is evaporated to dryness under vacuum.
-
The residue is purified, typically by chromatography or recrystallization, to yield the protected nucleoside.
Protocol: Deprotection of 3',5'-di-O-p-toluoyl-6-Aza-2'-deoxyuridine
Materials:
-
Protected this compound derivative
-
0.1M Sodium methoxide in methanol
-
Methanol
Procedure:
-
The protected nucleoside is dissolved in methanol.
-
A solution of 0.1M sodium methoxide in methanol is added.
-
The mixture is stirred at room temperature for 1-3 hours, with progress monitored by TLC.
-
Once the reaction is complete, the solution is neutralized with an acidic resin or by careful addition of acid (e.g., acetic acid or dilute HCl).
-
The solvent is evaporated under vacuum.
-
The resulting residue is purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica (B1680970) gel chromatography to afford pure this compound.
Conclusion
This compound remains a molecule of significant interest in medicinal chemistry due to its unique chemical properties and biological potential. Its synthesis is well-established, primarily relying on stereoselective glycosylation reactions. The key chemical feature, a low pKa value, dictates its behavior in biological systems, influencing duplex stability and interaction with metal ions. This guide provides the foundational knowledge required for researchers to synthesize, handle, and further investigate this important nucleoside analog in the pursuit of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and evaluation of this compound monophosphate analogs as inhibitors of thymidylate synthases, and as substrates or inhibitors of thymidine monophosphate kinase in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | 20500-29-2 [chemicalbook.com]
- 7. This compound CAS#: 20500-29-2 [m.chemicalbook.com]
- 8. Oligonucleotides containing this compound: synthesis, nucleobase protection, pH-dependent duplex stability, and metal-DNA formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound and N(3)-anisoyl-6-aza-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Delicate Dance of Structure and Activity: A Technical Guide to 6-Aza-2'-deoxyuridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aza-2'-deoxyuridine, a pyrimidine (B1678525) nucleoside analog, represents a scaffold of significant interest in the quest for novel therapeutic agents. Its structural deviation from the natural nucleoside, 2'-deoxyuridine, through the substitution of a carbon atom with nitrogen at the 6-position of the uracil (B121893) ring, imparts unique physicochemical properties. These alterations form the basis for its biological activities, which primarily manifest as antiviral and antineoplastic effects. This technical guide delves into the intricate structure-activity relationships (SAR) of this compound derivatives, providing a comprehensive overview of how modifications to this core structure influence their biological efficacy. Through a detailed examination of quantitative data, experimental methodologies, and the underlying mechanisms of action, this document aims to equip researchers with the foundational knowledge to navigate the chemical space of these promising compounds and guide the rational design of future derivatives with enhanced therapeutic potential.
Structure-Activity Relationship of this compound Derivatives
The biological activity of this compound derivatives is exquisitely sensitive to structural modifications at various positions of the pyrimidine ring and the deoxyribose sugar moiety. The following sections dissect the SAR based on substitutions at key positions.
Modifications at the 5-Position of the Pyrimidine Ring
The 5-position of the 6-azauracil (B101635) ring has been a focal point for synthetic modifications, yielding derivatives with a range of biological activities.
Studies have demonstrated that the introduction of substituted vinyl groups at the 5-position can confer potent antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). The nature of the substituent on the vinyl group plays a critical role in determining the potency.
| Compound/Derivative | Modification at 5-Position | Target | Activity (ID₅₀ µg/mL) |
| (E)-5-(2-bromovinyl)-6-aza-2'-deoxyuridine | (E)-2-Bromovinyl | HSV-1 | 8[1] |
| HSV-2 | 190[1] | ||
| (E)-5-(2-chlorovinyl)-6-aza-2'-deoxyuridine | (E)-2-Chlorovinyl | HSV-1 | Similar to (E)-5-(2-bromovinyl) derivative |
| HSV-2 | Similar to (E)-5-(2-bromovinyl) derivative | ||
| 5-(2,2-dibromovinyl)-6-aza-2'-deoxyuridine | 2,2-Dibromovinyl | HSV-1 / HSV-2 | Weakly active or inactive |
| 5-(2-bromo-2-fluorovinyl)-6-aza-2'-deoxyuridine | 2-Bromo-2-fluorovinyl | HSV-1 / HSV-2 | Weakly active or inactive |
| (E)-5-[2-(methylthio)vinyl]-6-aza-2'-deoxyuridine | (E)-2-(Methylthio)vinyl | HSV-1 / HSV-2 | Weakly active or inactive |
| 5-(3-furyl)-6-aza-2'-deoxyuridine | 3-Furyl | HSV-1 / HSV-2 | Weakly active or inactive |
SAR Insights:
-
The presence of a halogenated vinyl group at the 5-position is crucial for anti-HSV activity.
-
The (E)-isomer of the 2-bromovinyl derivative is significantly more active against HSV-1 than HSV-2.
-
Dihalogenation of the vinyl group, or substitution with bulkier or more electron-donating groups, leads to a substantial decrease or complete loss of antiviral activity.
The 5'-monophosphate derivatives of 5-substituted 6-Aza-2'-deoxyuridines have been investigated as inhibitors of mycobacterial thymidylate synthases, particularly the flavin-dependent thymidylate synthase (ThyX), a key enzyme in the dTMP synthesis pathway of Mycobacterium tuberculosis.
| Compound/Derivative | Modification at 5-Position | Target Enzyme | % Inhibition at 50 µM |
| This compound 5'-monophosphate (6-aza-dUMP) | -H | Mycobacterial ThyX | 33% |
| 5-Alkyl/Aryl substituted 6-aza-dUMP | Alkyl or Aryl groups | Mycobacterial ThyX | Complete loss of activity |
| 5-[3-(octanamido)prop-1-ynyl]-6-aza-dUMP | 3-(Octanamido)prop-1-ynyl | Mycobacterial ThyX | 40% |
SAR Insights:
-
The unsubstituted 6-aza-dUMP shows weak inhibitory activity against mycobacterial ThyX.
-
Introduction of alkyl or aryl groups at the C(5) position leads to a complete loss of inhibitory activity, suggesting steric hindrance in the enzyme's active site.
-
A long, flexible side chain like 3-(octanamido)prop-1-ynyl at the C(5) position can be tolerated and slightly improves the inhibitory activity.
Mechanism of Action
The biological effects of this compound and its derivatives are primarily attributed to their interference with pyrimidine nucleotide biosynthesis. The key molecular target is orotidylic acid decarboxylase (ODCase), an essential enzyme in the de novo synthesis of uridine (B1682114) monophosphate (UMP).
Inhibition of Pyrimidine Biosynthesis
6-Azauridine (B1663090), a related compound, is intracellularly phosphorylated to 6-azauridine 5'-monophosphate (6-aza-UMP). This metabolite is a potent competitive inhibitor of orotidylic acid decarboxylase (ODCase)[2][3]. ODCase catalyzes the final step in the de novo synthesis of UMP, the decarboxylation of orotidine (B106555) 5'-monophosphate (OMP). Inhibition of ODCase leads to the accumulation of OMP and a depletion of UMP and its downstream products, including cytidine (B196190) and thymidine (B127349) nucleotides, which are essential for DNA and RNA synthesis. This disruption of nucleotide pools is a primary mechanism for the antiviral and cytotoxic effects of these compounds.
References
6-Aza-2'-deoxyuridine: A Technical Guide on its Impact on Biochemical Pathways for Researchers and Drug Development Professionals
An In-depth Analysis of the Core Mechanisms of a Promising Nucleoside Analogue
Introduction
6-Aza-2'-deoxyuridine, a synthetic pyrimidine (B1678525) nucleoside analogue, has garnered significant interest within the scientific community for its potential as a therapeutic agent. Its structural similarity to naturally occurring nucleosides allows it to interact with key cellular enzymes, thereby disrupting critical biochemical pathways. This technical guide provides a comprehensive overview of the biochemical pathways affected by this compound, with a focus on its mechanism of action, quantitative effects on enzyme activity, and induction of cellular stress responses. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biological activities.
Core Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
The primary mechanism of action of this compound and its parent compound, 6-azauridine (B1663090), lies in the disruption of the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of uridine (B1682114), cytidine, and thymidine (B127349) nucleotides, which are vital for DNA and RNA synthesis.
Upon cellular uptake, this compound is phosphorylated to its active form, this compound 5'-monophosphate (6-aza-dUMP). This phosphorylated metabolite acts as a competitive inhibitor of Orotidine (B106555) 5'-Monophosphate Decarboxylase (OMPDC) , the final enzyme in the de novo pyrimidine biosynthesis pathway. OMPDC catalyzes the conversion of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP)[1][2][3]. Inhibition of OMPDC leads to the accumulation of OMP and its precursor, orotic acid, and a depletion of the downstream pyrimidine nucleotide pool.
Secondary Target: Mycobacterial Thymidylate Synthase
In addition to its primary target, this compound, in its monophosphate form (6-aza-dUMP), has been shown to exhibit weak inhibitory activity against mycobacterial thymidylate synthase (ThyX). ThyX is a flavin-dependent enzyme essential for the synthesis of thymidylate, a crucial component of DNA. This suggests a potential application of this compound derivatives in the development of novel anti-mycobacterial agents.
Induction of Autophagy-Mediated Cell Death
Recent studies have elucidated a novel mechanism of action for the parent compound, 6-azauridine, which is likely shared by this compound. 6-azauridine has been shown to induce autophagy-mediated cell death in various human cancer cells[6][7][8]. This process is dependent on the activation of the p53 tumor suppressor protein and AMP-activated protein kinase (AMPK) [6][7][8].
The activation of this pathway leads to the formation of autophagosomes and subsequent lysosomal degradation of cellular components, ultimately resulting in cell death. This finding opens new avenues for the therapeutic application of this compound, particularly in oncology.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory effects of this compound and its related compounds.
Table 1: Inhibition of Orotidine 5'-Monophosphate Decarboxylase (OMPDC) by 6-Aza-UMP
| Compound | Enzyme Source | Inhibition Type | Ki Value | Reference |
| 6-azauridine 5'-monophosphate (6-aza-UMP) | Not Specified | Competitive | 12.4 µM | [4] |
| 6-azauridine 5'-monophosphate (6-aza-UMP) | Plasmodium falciparum | Competitive | 12 ± 3 nM | [5] |
Note: Data for 6-aza-dUMP is not available. The data for 6-aza-UMP is presented as a proxy.
Table 2: Inhibition of Mycobacterial Thymidylate Synthase (ThyX) by 6-aza-dUMP
| Compound | Enzyme | Inhibition | Concentration | Reference |
| This compound 5'-monophosphate (6-aza-dUMP) | ThyX | 33% | 50 µM |
Experimental Protocols
Orotidine 5'-Monophosphate Decarboxylase (OMPDC) Inhibition Assay
This protocol is adapted from established methods for determining OMPDC activity.
-
Principle: The enzymatic conversion of OMP to UMP results in a decrease in absorbance at 295 nm. The rate of this decrease is proportional to the enzyme activity.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT.
-
Substrate: Orotidine 5'-monophosphate (OMP) solution in assay buffer.
-
Enzyme: Purified OMP decarboxylase.
-
Inhibitor: this compound 5'-monophosphate (6-aza-dUMP) at various concentrations.
-
-
Procedure:
-
In a quartz cuvette, combine the assay buffer, OMP solution, and the inhibitor at the desired concentration.
-
Initiate the reaction by adding the OMP decarboxylase enzyme.
-
Immediately monitor the decrease in absorbance at 295 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity.
-
To determine the Ki value, perform the assay with varying concentrations of both the substrate (OMP) and the inhibitor (6-aza-dUMP) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Western Blot for Autophagy Marker LC3-II
This protocol is used to detect the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
-
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to autophagosomal membranes. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy.
-
Reagents:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against LC3.
-
Secondary antibody conjugated to HRP.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-LC3 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio.
-
Conclusion
This compound is a multifaceted nucleoside analogue with significant potential in drug development. Its primary mode of action involves the competitive inhibition of OMP decarboxylase, a critical enzyme in pyrimidine biosynthesis. Furthermore, its ability to induce autophagy-mediated cell death via the p53 and AMPK pathways highlights a distinct and therapeutically relevant mechanism. The weak inhibition of mycobacterial ThyX also suggests a broader spectrum of activity. Further research is warranted to fully elucidate the therapeutic potential of this compound and to develop optimized derivatives for clinical applications. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biochemical effects of this promising compound.
References
- 1. The crystal structure and mechanism of orotidine 5′-monophosphate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orotidine 5'-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Design of inhibitors of orotidine monophosphate decarboxylase using bioisosteric replacement and determination of inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and inhibition of orotidine 5'-monophosphate decarboxylase from Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antiviral Spectrum of 6-Aza-2'-deoxyuridine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aza-2'-deoxyuridine, a pyrimidine (B1678525) nucleoside analog, and its derivatives have demonstrated a broad spectrum of antiviral activity against both DNA and RNA viruses. This technical guide provides a comprehensive overview of the antiviral properties of these compounds, detailing their mechanism of action, summarizing available quantitative data on their efficacy, and providing detailed experimental protocols for their evaluation. Visualizations of the key signaling pathways and experimental workflows are included to facilitate a deeper understanding of their cellular and molecular interactions.
Introduction
Nucleoside analogs represent a cornerstone of antiviral chemotherapy. By mimicking endogenous nucleosides, these compounds can disrupt viral replication through various mechanisms, including the inhibition of viral polymerases and interference with essential metabolic pathways. This compound and its analogs belong to this important class of antiviral agents. Their primary mechanism of action involves the inhibition of the de novo pyrimidine biosynthesis pathway, a critical process for the synthesis of viral nucleic acids. This guide delves into the specifics of their antiviral spectrum, potency, and the molecular pathways they modulate.
Mechanism of Action
The antiviral effect of this compound and its analogs is primarily attributed to their ability to inhibit orotidine (B106555) 5'-monophosphate decarboxylase (ODCase), a key enzyme in the de novo pyrimidine biosynthesis pathway.
Upon cellular uptake, 6-azauridine (B1663090) is phosphorylated to 6-azauridine 5'-monophosphate (6-aza-UMP). This metabolite acts as a competitive inhibitor of ODCase, blocking the conversion of orotidine 5'-monophosphate (OMP) to uridine (B1682114) 5'-monophosphate (UMP). The depletion of the intracellular UMP pool, and subsequently UTP and CTP, hinders the synthesis of viral RNA and DNA, thereby inhibiting viral replication.[1]
Recent studies have also elucidated a secondary mechanism of action for 6-azauridine, involving the induction of autophagy-mediated cell death in cancer cells through a p53- and AMPK-dependent pathway.[2] This pathway may also contribute to its antiviral effects by promoting the elimination of virus-infected cells.
Inhibition of De Novo Pyrimidine Biosynthesis
The following diagram illustrates the inhibition of the de novo pyrimidine biosynthesis pathway by 6-azauridine.
Induction of Autophagy via AMPK and p53 Signaling
The diagram below illustrates the proposed signaling pathway for 6-azauridine-induced autophagy.
Antiviral Spectrum and Potency
6-Azauridine and its analogs have demonstrated inhibitory activity against a range of DNA and RNA viruses. The following tables summarize the available quantitative data on their antiviral efficacy (EC50/IC50/ID50) and cytotoxicity (CC50).
Table 1: Antiviral Activity of 6-Azauridine
| Virus | Assay Type | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV (FFM-1 isolate) | CPE Reduction | Vero | 10.9 | >1000 | >92 | [3] |
| Omsk Hemorrhagic Fever Virus (OHFV) | Not Specified | Not Specified | 2 - 7 | Not Specified | Not Specified | [4] |
| Transmissible Gastroenteritis Virus | in vivo (swine) | - | - | - | - | [5] |
| Vaccinia Virus | Not Specified | Not Specified | Active | Not Specified | Not Specified | [6] |
| Newcastle Disease Virus | Not Specified | Not Specified | Active | Not Specified | Not Specified | [6] |
| Vesicular Stomatitis Virus | Not Specified | Not Specified | Active | Not Specified | Not Specified | [6] |
| Flaviviruses (11 pathogenic strains) | CPE Reduction & Titer Reduction | Vero | Active | Cytostatic | Not Selective | [7] |
Table 2: Antiviral Activity of this compound Analogs
| Compound | Virus | Assay Type | Cell Line | ID50 (µg/mL) | Reference |
| (E)-5-(2-bromovinyl)-6-aza-2'-deoxyuridine (6-aza-BVDU) | Herpes Simplex Virus 1 (HSV-1) | Not Specified | Not Specified | 8 | |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | Herpes Simplex Virus 1 (HSV-1) | Not Specified | Not Specified | 0.015 | |
| (E)-5-(2-bromovinyl)-6-aza-2'-deoxyuridine (6-aza-BVDU) | Herpes Simplex Virus 2 (HSV-2) | Not Specified | Not Specified | 190 | |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | Herpes Simplex Virus 2 (HSV-2) | Not Specified | Not Specified | 1.6 |
Note: ID50 (50% inhibitory dose) is a measure of antiviral activity, similar to EC50 and IC50.
Experimental Protocols
This section provides detailed methodologies for two common in vitro assays used to evaluate the antiviral activity of this compound and its analogs.
Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibitory effect of a compound on the replication of plaque-forming viruses.
Workflow Diagram:
Detailed Protocol:
-
Cell Seeding: Seed a suitable host cell line into 6- or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a series of dilutions (e.g., 2-fold or 10-fold) of the test compound in an appropriate cell culture medium.
-
Virus Preparation: Dilute the virus stock to a concentration that yields a countable number of plaques (typically 50-100 plaques per well).
-
Infection:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Add the virus dilution to each well, with and without the various concentrations of the test compound. Include a virus-only control and a mock-infected cell control.
-
Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.
-
-
Overlay:
-
Carefully remove the virus inoculum.
-
Overlay the cell monolayers with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) that includes the corresponding concentrations of the test compound.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (this varies depending on the virus, typically 2-10 days).
-
Fixation and Staining:
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet).
-
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Cytopathic Effect (CPE) Inhibition Assay
This assay is suitable for viruses that cause a visible cytopathic effect (CPE), such as cell rounding, detachment, or lysis.
Workflow Diagram:
Detailed Protocol:
-
Cell Seeding: Seed a suitable host cell line into a 96-well plate and allow the cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Treatment and Infection:
-
Remove the growth medium from the cells.
-
Add the compound dilutions to the wells.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will cause significant CPE within a few days. Include virus-only controls, compound-only controls (for cytotoxicity), and mock-infected cell controls.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator until CPE is clearly visible in the virus control wells.
-
Cell Viability Assessment:
-
Assess cell viability using a colorimetric or fluorometric assay. For example, in a Neutral Red uptake assay, live cells will take up the dye.
-
After incubation with the dye, the cells are lysed, and the amount of incorporated dye is quantified using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.
-
Determine the EC50, the concentration of the compound that inhibits CPE by 50%.
-
From the compound-only wells, determine the CC50, the concentration of the compound that reduces cell viability by 50%.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral candidate.
-
Conclusion
This compound and its analogs represent a class of nucleoside analogs with a demonstrated broad-spectrum antiviral activity. Their primary mechanism of action through the inhibition of de novo pyrimidine biosynthesis provides a clear rationale for their antiviral effects. The additional discovery of their ability to induce autophagy-mediated cell death opens up new avenues for understanding their complete pharmacological profile. While the available quantitative data is still somewhat limited for a comprehensive structure-activity relationship analysis, the information presented in this guide provides a solid foundation for further research and development of these compounds as potential antiviral therapeutics. The detailed experimental protocols and visual aids are intended to empower researchers in their efforts to explore the full potential of this promising class of antiviral agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alphagalileo.org [alphagalileo.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 6-Azauridine and S-Iododeoxyuridine in the Treatment of Experimental Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
6-Aza-2'-deoxyuridine: A Technical Guide for Researchers
An In-depth Review of the Pyrimidine (B1678525) Nucleoside Analog: Synthesis, Mechanism of Action, and Therapeutic Potential
Introduction
6-Aza-2'-deoxyuridine (B1247385) is a synthetic pyrimidine nucleoside analog characterized by the substitution of a nitrogen atom for the carbon atom at the 6th position of the uracil (B121893) ring.[1] This modification of the canonical 2'-deoxyuridine (B118206) structure results in a molecule with distinct chemical properties and biological activities. As an antimetabolite, this compound interferes with normal nucleic acid metabolism, forming the basis of its potential therapeutic applications. The compound is investigated for its utility in DNA synthesis and repair studies, providing insights into the roles of pyrimidine analogs in nucleoside metabolism.[1] Its derivatives have been explored for their potential as antiviral and anticancer agents.[2][3]
This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, mechanisms of action, and biological activity. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of nucleoside analogs.
Chemical Synthesis and Properties
The synthesis of this compound and its derivatives is a multi-step process that typically involves the glycosylation of a modified pyrimidine base with a protected deoxyribose sugar.
A common synthetic strategy is the condensation of a silylated 6-azauracil (B101635) derivative with a protected 2-deoxyribosyl chloride, such as 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentosyl chloride, often in a solvent like chloroform.[4][5] This reaction, a variation of the Silyl-Hilbert-Johnson reaction, typically yields the protected β-anomer of the nucleoside.[6] Subsequent deprotection, for example, using sodium methoxide (B1231860) in methanol (B129727), removes the protecting groups from the sugar moiety to yield the final this compound product.[4][5]
For incorporation into oligonucleotides via solid-phase synthesis, the acidic nature of the 6-azauracil ring (pKa ≈ 6.8) necessitates protection of the N3 position to prevent unwanted side reactions.[6][7] An o-anisoyl group has been effectively used for this purpose.[7]
Mechanism of Action
This compound and its derivatives exert their biological effects primarily by interfering with pyrimidine metabolism and nucleic acid synthesis. The mechanisms can be broadly categorized into anticancer and antiviral activities, stemming from its interactions with various cellular and viral enzymes.
Metabolic Activation and Enzymatic Interactions
Like many nucleoside analogs, this compound must be phosphorylated intracellularly to its mono-, di-, and triphosphate forms to become active. This bioactivation is a critical step for its incorporation into nucleic acids and for its interaction with target enzymes.
The monophosphate form, this compound 5'-monophosphate (6-aza-dUMP), has been evaluated as a potential inhibitor of thymidylate synthases, which are crucial for the de novo synthesis of thymidine (B127349) monophosphate (dTMP).[8] Studies on mycobacterial enzymes showed that 6-aza-dUMP is a weak inhibitor of the flavin-dependent thymidylate synthase (ThyX).[8] Furthermore, the 5-methyl derivative, 6-aza-dTMP, was found to be a substrate for thymidine monophosphate kinase from Mycobacterium tuberculosis (TMPKmt), indicating it can be further phosphorylated in the pyrimidine salvage pathway.[8]
Anticancer Activity
The anticancer mechanisms of purine (B94841) and pyrimidine nucleoside analogs often involve the inhibition of DNA synthesis and the induction of apoptosis.[2][9] For the related ribonucleoside, 6-azauridine (B1663090) (6-AZA), antitumor activity has been linked to the induction of autophagy-mediated cell death.[10] This process was shown to be dependent on the activation of the p53 and AMPK signaling pathways.[10] Treatment with 6-AZA activates autophagic flux, leading to cytotoxicity in various human cancer cells.[10] While this pathway has been elucidated for the ribonucleoside, it provides a plausible model for the anticancer effects of this compound.
Antiviral Activity
Derivatives of this compound have demonstrated activity against DNA viruses. For example, (E)-5-(2-bromovinyl)-6-aza-2'-deoxyuridine (6-aza-BVDU) shows inhibitory effects against herpes simplex virus type 1 (HSV-1) and, to a lesser extent, type 2 (HSV-2).[3] The mechanism of action for such analogs is often dependent on phosphorylation by viral thymidine kinase, which is more efficient than the host cell kinase. The resulting triphosphate analog can then inhibit viral DNA polymerase or be incorporated into the growing viral DNA chain, causing chain termination and halting viral replication. The ribonucleoside 6-azauridine has also been shown to be active against a range of pathogenic flaviviruses.[11]
Quantitative Biological Data
The biological activity of this compound and its derivatives has been quantified in various assays. The following tables summarize key findings from the literature.
Table 1: Antiviral Activity of this compound Derivatives
| Compound | Virus | Assay System | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| (E)-5-(2-bromovinyl)-6-aza-2'-deoxyuridine (6-aza-BVDU) | Herpes Simplex Virus 1 (HSV-1) | In vitro | ID₅₀ | 8 µg/mL | [3] |
| (E)-5-(2-bromovinyl)-6-aza-2'-deoxyuridine (6-aza-BVDU) | Herpes Simplex Virus 2 (HSV-2) | In vitro | ID₅₀ | 190 µg/mL | [3] |
| 6-Azauridine | 11 Pathogenic Flaviviruses | Cytopathic effect reduction in Vero cells | Active | Non-cytotoxic concentrations |[11] |
Table 2: Enzyme Inhibition Data for this compound Analogs
| Compound | Enzyme | Source Organism | Activity | Concentration | Reference |
|---|---|---|---|---|---|
| This compound 5'-monophosphate (6-aza-dUMP) | Thymidylate Synthase (ThyX) | Mycobacterium tuberculosis | 33% Inhibition | 50 µM | [8] |
| 5-[3-(octanamido)prop-1-ynyl]-6-aza-dUMP | Thymidylate Synthase (ThyX) | Mycobacterium tuberculosis | 40% Inhibition | 50 µM |[8] |
Key Experimental Methodologies
This section provides an overview of protocols used in the synthesis and biological evaluation of this compound.
General Synthesis of 5-Substituted-6-Aza-2'-deoxyuridines
This protocol is adapted from the synthesis of 5-(2-thienyl)-6-aza-2'-deoxyuridine.[4]
-
Preparation of the Base: The starting 5-substituted-6-azauracil is prepared according to established procedures.
-
Silylation: The 5-substituted-6-azauracil is suspended in a mixture of hexamethyldisilazane (B44280) (HMDS) and a catalyst such as ammonium (B1175870) sulfate. The mixture is refluxed until a clear solution is obtained, and then evaporated to dryness to yield the silylated base.
-
Glycosylation: The silylated base is dissolved in a dry solvent (e.g., chloroform) and reacted with 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranosyl chloride. The reaction is stirred at room temperature for several hours (e.g., 12 hours).
-
Work-up and Purification: The reaction mixture is evaporated to dryness. The residue is treated with a solvent like methanol and then purified, typically by column chromatography on silica (B1680970) gel, to isolate the protected nucleoside.
-
Deprotection: The purified protected nucleoside is dissolved in a solution of 0.1 M sodium methoxide in methanol. The reaction is stirred at room temperature until completion (monitored by TLC).
-
Final Purification: The reaction is neutralized with an acidic resin, filtered, and evaporated. The final product is purified by crystallization or chromatography to yield the 5-substituted-6-aza-2'-deoxyuridine.
In Vitro Antiviral Assay (Plaque Reduction Assay for HSV)
This is a generalized protocol for determining the antiviral activity of a compound against Herpes Simplex Virus.
-
Cell Culture: Confluent monolayers of a suitable cell line (e.g., Vero cells) are prepared in multi-well plates.
-
Drug Preparation: The test compound (e.g., 6-aza-BVDU) is dissolved in DMSO and serially diluted in cell culture medium to achieve a range of final concentrations.
-
Viral Infection: The cell culture medium is removed, and the cells are infected with a known titer of HSV-1 or HSV-2 (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with medium containing the different concentrations of the test compound. A virus control (no compound) and cell control (no virus, no compound) are included.
-
Incubation: The plates are incubated at 37°C in a CO₂ incubator for 2-3 days until viral plaques are visible in the virus control wells.
-
Quantification: Cells are fixed and stained (e.g., with crystal violet). The viral plaques are counted in each well.
-
Data Analysis: The concentration of the compound that inhibits the number of plaques by 50% compared to the virus control is calculated and reported as the ID₅₀ (50% inhibitory dose).
Enzyme Inhibition Assay (Thymidylate Synthase)
This protocol outlines a general method for assessing the inhibition of thymidylate synthase.[8]
-
Enzyme and Substrate Preparation: Recombinant thymidylate synthase (e.g., ThyX from M. tuberculosis) is purified. A reaction mixture is prepared containing buffer, cofactors (e.g., FAD, NADPH), and the substrate dUMP.
-
Inhibitor Addition: The test compound (e.g., 6-aza-dUMP) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is run in parallel.
-
Reaction Initiation: The reaction is initiated by adding the enzyme.
-
Monitoring: The reaction progress is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the control reaction. The data can be used to calculate an IC₅₀ value if a dose-response curve is generated.
Conclusion and Future Directions
This compound is a versatile pyrimidine nucleoside analog with a foundation for development as a therapeutic agent. Its mechanisms of action, centered on the disruption of nucleic acid synthesis, make it a candidate for both anticancer and antiviral therapies. The data show that specific substitutions on the 6-azauracil ring can significantly modulate biological activity, as seen with the potent anti-HSV activity of 6-aza-BVDU.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 6-azauracil and deoxyribose moieties could lead to the discovery of analogs with enhanced potency and selectivity against specific viral or cellular targets.
-
Mechanism Elucidation: Further investigation is needed to fully understand the intracellular metabolism and precise molecular targets of this compound and its phosphorylated derivatives in human cells.
-
Pharmacokinetic Profiling: Preclinical studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are essential for their advancement toward clinical trials.
-
Combination Therapies: Exploring the synergistic effects of this compound analogs with other established anticancer or antiviral agents could provide new therapeutic strategies with improved efficacy and reduced toxicity.
References
- 1. This compound - CD BioGlyco [bioglyco.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and antiviral properties of 5-(2-substituted vinyl)-6-aza-2'-deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oligonucleotides containing this compound: synthesis, nucleobase protection, pH-dependent duplex stability, and metal-DNA formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of this compound monophosphate analogs as inhibitors of thymidylate synthases, and as substrates or inhibitors of thymidine monophosphate kinase in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 20500-29-2 [m.chemicalbook.com]
- 10. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interferon, ribavirin, 6-azauridine and glycyrrhizin: antiviral compounds active against pathogenic flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Inhibitory Activity of 6-Aza-2'-deoxyuridine on Thymidylate Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro inhibitory activity of 6-Aza-2'-deoxyuridine (B1247385) on thymidylate synthase. It is designed to furnish researchers, scientists, and professionals in drug development with a comprehensive understanding of the available data, experimental methodologies, and the underlying biochemical pathways.
Introduction
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[1][2] This enzyme catalyzes the methylation of deoxyuridine monophosphate (dUMP) using N⁵,N¹⁰-methylenetetrahydrofolate as a methyl donor.[1] Due to its critical role in cell proliferation, TS has been a significant target for cancer chemotherapy.[2]
This compound is a nucleoside analog that, upon intracellular phosphorylation to its 5'-monophosphate form (6-aza-dUMP), has been investigated as a potential inhibitor of thymidylate synthase. This guide will delve into the specifics of its inhibitory action.
Quantitative Inhibitory Data
The active inhibitory molecule is the 5'-monophosphate derivative, this compound 5'-monophosphate (6-aza-dUMP). Quantitative data on the inhibition of mammalian thymidylate synthase by 6-aza-dUMP is limited in the currently available literature. However, studies on mycobacterial thymidylate synthase (ThyX) provide some insight into its inhibitory potential.
| Compound | Enzyme Source | Inhibition | Concentration |
| 6-aza-dUMP | Mycobacterial ThyX | 33% | 50 µM[3] |
| 3-(octanamido)prop-1-ynyl derivative of 6-aza-dUMP | Mycobacterial ThyX | 40% | 50 µM[3] |
| 6-aza-dUMP | Mycobacterial ThyA | No significant activity | Not specified[3] |
Table 1: Summary of quantitative data on the in vitro inhibitory activity of 6-aza-dUMP and its derivative on mycobacterial thymidylate synthases.
Mechanism of Action of Thymidylate Synthase and Inhibition
Thymidylate synthase functions by forming a covalent ternary complex with its substrate, dUMP, and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate. A catalytic cysteine residue in the active site of the enzyme attacks the C6 position of the uracil (B121893) ring of dUMP. This nucleophilic attack facilitates the transfer of a methyl group from the cofactor to the C5 position of dUMP, producing dTMP and dihydrofolate.
Inhibitors of thymidylate synthase, such as the active metabolites of 5-fluorouracil (B62378) (FdUMP), typically act by forming a stable, covalent ternary complex with the enzyme and the folate cofactor, thereby blocking the binding of the natural substrate dUMP and halting DNA synthesis.[4] It is hypothesized that 6-aza-dUMP, as a dUMP analog, would also compete with the natural substrate for binding to the active site of thymidylate synthase.
References
- 1. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Inhibition of mammalian tumour thymidylate synthetase by 5-alkylated 2'-deoxyuridine 5'-phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of this compound monophosphate analogs as inhibitors of thymidylate synthases, and as substrates or inhibitors of thymidine monophosphate kinase in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Conformational Landscape of 6-Aza-2'-deoxyuridine: A Comparative Analysis of Solution and Solid-State Structures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aza-2'-deoxyuridine, a modified nucleoside analog, exhibits distinct conformational preferences in solution versus the solid state. This guide provides a comprehensive analysis of its structure, detailing the experimental methodologies used for its characterization and presenting key conformational parameters. Understanding these state-dependent conformational differences is crucial for its application in drug design and nucleic acid chemistry, as the molecule's shape directly influences its biological activity and incorporation into oligonucleotides. In the solid state, as determined by X-ray crystallography, this compound adopts an S-type sugar pucker. Conversely, in solution, NMR spectroscopy reveals a preference for an N-type conformation of the furanose ring.[1] This document outlines the protocols for these analytical techniques and visualizes the experimental workflows and conformational differences.
Introduction
The three-dimensional structure of nucleoside analogs is a critical determinant of their biological function. Conformational analysis provides insights into the molecule's flexibility, preferred shapes, and potential interactions with enzymes and other biological macromolecules. This compound, a synthetic analog of 2'-deoxyuridine, is of significant interest due to its potential as an antiviral and anticancer agent. Its efficacy is intrinsically linked to its ability to be recognized and metabolized by cellular enzymes, processes that are highly dependent on its conformational state.
This technical guide delves into the conformational analysis of this compound, presenting a side-by-side comparison of its structure in solution and in the solid crystalline state. This dual-state analysis is essential, as the conformation in the solid state provides a static, high-resolution snapshot, while the solution-state conformation reflects the dynamic nature of the molecule in a more biologically relevant environment.
Conformational Analysis: A Tale of Two States
The conformation of a nucleoside is primarily defined by two key parameters: the pucker of the furanose (sugar) ring and the orientation of the nucleobase relative to the sugar, defined by the glycosidic torsion angle (χ). The furanose ring is not planar and exists in a dynamic equilibrium between two major puckered conformations: the N-type (North) and the S-type (South).
Solid-State Conformation via X-ray Crystallography
In the crystalline form, the conformation of this compound is determined with high precision using single-crystal X-ray diffraction. The analysis reveals that the furanose moiety adopts an S-type sugar pucker.[1] The glycosidic bond conformation is categorized as being between anti and high-anti.[1]
Table 1: Solid-State Conformational Parameters of this compound
| Parameter | Value | Description |
| Sugar Pucker Type | S-type (2T3) | Designates the puckering of the furanose ring. |
| Pseudorotation Phase Angle (P) | 188.1 (2)° | A quantitative measure of the sugar pucker. |
| Puckering Amplitude (τm) | 40.3 (2)° | Describes the degree of puckering of the furanose ring. |
| Glycosidic Torsion Angle (χ) | -94.0 (3)° | Defines the orientation of the base relative to the sugar. |
Data sourced from Seela et al., Acta Crystallogr C. 2007.[1]
Solution-State Conformation via NMR Spectroscopy
In contrast to the solid state, the conformational analysis of this compound in solution, primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy, indicates a preference for an N-type conformation of the sugar moiety.[1] This highlights a significant shift in the conformational equilibrium upon dissolution, underscoring the influence of the molecular environment on the nucleoside's structure. While precise torsion angles from the abstract are not available, the qualitative description of a preferred N-conformation is a key finding.
Table 2: Solution-State Conformational Preference of this compound
| Parameter | Preferred Conformation | Description |
| Sugar Pucker Type | N-type | The predominant puckering of the furanose ring in solution. |
Finding based on research by Seela et al.[1]
Experimental Protocols
X-ray Crystallography for Solid-State Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state.
Methodology:
-
Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector.
-
Structure Solution: The diffraction data is used to calculate an electron density map of the crystal. The positions of the atoms are then fitted into this map.
-
Structure Refinement: The initial atomic model is refined to improve the agreement between the calculated and observed diffraction patterns. This process yields precise atomic coordinates, bond lengths, and bond angles.
NMR Spectroscopy for Solution-State Analysis
NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
Data Acquisition: A series of one- and two-dimensional NMR experiments are performed. Key experiments for conformational analysis include:
-
1H NMR: Provides information on proton chemical shifts and coupling constants (J-couplings).
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Measures through-space interactions between protons, providing distance constraints.
-
-
Data Analysis:
-
Sugar Pucker Analysis: The conformation of the deoxyribose ring is determined by analyzing the vicinal proton-proton coupling constants (3JH,H). The Karplus equation is used to relate these coupling constants to the dihedral angles within the sugar ring.
-
Glycosidic Torsion Angle: The orientation of the base relative to the sugar (χ) is determined from the analysis of NOE intensities between the base protons and the sugar protons.
-
Discussion and Implications
The observed conformational dichotomy between the solid and solution states of this compound is a critical finding. In the solid state, crystal packing forces can stabilize a single, low-energy conformation. In solution, the molecule is free to explore a wider range of conformations, and the observed preference for the N-type pucker reflects the intrinsic energetic landscape of the solvated molecule.
This conformational flexibility has profound implications for drug development:
-
Enzyme Recognition: The active sites of enzymes are highly specific to the conformation of their substrates. The ability of this compound to adopt an N-type pucker in solution may be crucial for its recognition by kinases for phosphorylation, a necessary step for its activation.
-
Oligonucleotide Incorporation: When incorporated into DNA or RNA strands, the sugar pucker of the nucleoside analog influences the local and global structure of the nucleic acid duplex. An N-type pucker is characteristic of A-form DNA and RNA, while an S-type pucker is found in B-form DNA. The conformational preference of this compound will therefore impact the stability and structure of oligonucleotides containing this modification.
Conclusion
The conformational analysis of this compound reveals a fascinating example of environmentally induced structural changes. The preference for an S-type sugar pucker in the solid state and an N-type pucker in solution provides critical information for understanding its biological activity and for the rational design of novel nucleoside-based therapeutics. This guide has outlined the key structural features and the experimental methodologies used to elucidate them, offering a valuable resource for researchers in the fields of medicinal chemistry, structural biology, and drug development. Further studies, including computational modeling, could provide a more detailed energetic landscape of the conformational preferences of this important nucleoside analog.
References
The Anticancer Potential of Paclitaxel: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the anticancer agent Paclitaxel (B517696), its mechanism of action, and its effects on tumor cells. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and visual representations of cellular pathways to facilitate further research and development in oncology.
Core Mechanism of Action: Microtubule Stabilization
Paclitaxel is a widely used chemotherapeutic agent renowned for its potent antineoplastic activity against a variety of solid tumors, including ovarian, breast, and lung cancers.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division and other vital cellular functions.[3][4]
Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[3][4] This interference with the natural dynamism of microtubules leads to the formation of stable, non-functional microtubule bundles.[5] Consequently, the mitotic spindle cannot form correctly, arresting the cell cycle at the G2/M phase.[1][6] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells.[6][7]
Beyond its well-established role in mitotic disruption, Paclitaxel's anticancer effects are also attributed to non-mitotic mechanisms, such as interference with microtubule-dependent cellular transport and signaling.[2]
Quantitative Effects of Paclitaxel on Tumor Cells
The efficacy of Paclitaxel varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in evaluating its cytotoxic effects.
Table 1: IC50 Values of Paclitaxel in Various Human Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) |
| HeLa | Cervical Cancer | 2.5 - 7.5 | 24 |
| MCF-7 | Breast Cancer | 15.2 ± 2.1 | 48-72 |
| SK-BR-3 | Breast Cancer | - | 72 |
| MDA-MB-231 | Breast Cancer | - | 72 |
| T-47D | Breast Cancer | - | 72 |
| SKOV3 | Ovarian Cancer | 15.2 ± 2.1 | 48-72 |
| OVCAR3 | Ovarian Cancer | 22.8 ± 3.3 | 48-72 |
| A549 | Lung Cancer | - | - |
| H460 | Lung Cancer | - | - |
| AGS | Gastric Cancer | 40 | 24 |
| 4T1 | Murine Breast Cancer | - | 48 |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented is a summary from multiple sources for comparative purposes.[8][9][10][11][12]
Table 2: Apoptosis Rates Induced by Paclitaxel in Cancer Cell Lines
| Cell Line | Cancer Type | Paclitaxel Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| A549 | Lung Cancer | 10 | 15.2 ± 2.1 |
| H460 | Lung Cancer | 10 | 18.1 ± 2.5 |
Data represents the percentage of cells undergoing apoptosis after treatment with Paclitaxel.[9]
Key Signaling Pathways Modulated by Paclitaxel
Paclitaxel's induction of apoptosis is mediated through various signaling pathways. While its primary target is microtubules, the downstream consequences of mitotic arrest and cellular stress activate several key signaling cascades.
The stabilization of microtubules by Paclitaxel leads to the activation of the Spindle Assembly Checkpoint (SAC), which halts the cell cycle to prevent chromosomal missegregation.[7] Persistent activation of the SAC can lead to the activation of pro-apoptotic proteins. Paclitaxel has also been shown to influence the PI3K/AKT and MAPK/ERK survival pathways, often leading to their inhibition in sensitive cancer cells.[7][13] Furthermore, it can induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and promoting the release of cytochrome c from mitochondria, which in turn activates caspases.[14]
Caption: Paclitaxel's mechanism of action and signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anticancer effects of Paclitaxel.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of Paclitaxel on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Paclitaxel stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Paclitaxel in complete medium. Remove the old medium from the wells and add 100 µL of the Paclitaxel dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Paclitaxel concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis after Paclitaxel treatment.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Paclitaxel for the chosen duration.[3]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and combine with the supernatant containing floating cells.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.[3]
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins involved in apoptosis and cell cycle regulation following Paclitaxel treatment.
Materials:
-
Cancer cell lines
-
Paclitaxel
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, Cyclin B1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Seed cells and treat with Paclitaxel as desired. Lyse the cells in ice-cold lysis buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method.[3]
-
Sample Preparation: Denature the protein samples by boiling in Laemmli buffer.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Caption: General experimental workflow for evaluating Paclitaxel.
References
- 1. mdpi.com [mdpi.com]
- 2. Research Portal [scholarship.miami.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 6. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Incorporating 6-Aza-2'-deoxyuridine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the incorporation of 6-Aza-2'-deoxyuridine, a modified nucleoside, into synthetic oligonucleotides. The primary method described is solid-phase synthesis utilizing phosphoramidite (B1245037) chemistry, a robust and widely adopted technique for generating custom oligonucleotides. These application notes are intended to guide researchers, scientists, and professionals in drug development through the synthesis, deprotection, purification, and characterization of oligonucleotides containing this specific modification. The unique properties of this compound, such as its pH-dependent duplex stability, offer novel avenues for the development of therapeutic and diagnostic oligonucleotides.
Introduction
This compound is a synthetic analog of the natural nucleoside 2'-deoxyuridine, where a nitrogen atom replaces the carbon atom at the 6-position of the uracil (B121893) base. This modification imparts unique chemical and physical properties to oligonucleotides, influencing their hybridization behavior and stability. The incorporation of such modified nucleosides is a key strategy in the development of antisense oligonucleotides, siRNAs, aptamers, and diagnostic probes, aiming to enhance their therapeutic efficacy, target affinity, and resistance to nuclease degradation[1][2][3].
The synthesis of oligonucleotides containing this compound is efficiently achieved through automated solid-phase phosphoramidite chemistry[4][5]. However, the acidic nature of the 6-azauracil (B101635) moiety (pKa ≈ 6.8) necessitates a strategic approach to prevent undesired side reactions during synthesis. This protocol outlines the necessary protection strategy and the subsequent steps for successful incorporation.
Key Experimental Protocols
Synthesis of this compound Phosphoramidite Monomer
A critical prerequisite for incorporation is the chemical synthesis of the this compound phosphoramidite building block. Due to the pKa of the 6-azauracil nucleobase, protection of the N3 position is crucial to prevent side reactions during oligonucleotide synthesis[4]. The o-anisoyl group is a suitable protecting group for this purpose[4]. The general workflow for phosphoramidite synthesis involves:
-
Protection of the N3 position: The N3 of this compound is protected, for example, with an o-anisoyl group[4].
-
Tritylation: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.
-
Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety[6].
Solid-Phase Oligonucleotide Synthesis
The incorporation of the this compound phosphoramidite into an oligonucleotide sequence is performed on an automated DNA synthesizer using the standard phosphoramidite cycle[5][7][8]. The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG) or polystyrene[6][7].
The synthesis cycle consists of four main steps:
-
Detritylation (De-blocking): The acid-labile DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside (or the growing oligonucleotide chain) using an acid, such as trichloroacetic acid (TCA) in dichloromethane[9]. This exposes the 5'-hydroxyl for the subsequent coupling reaction.
-
Coupling: The protected this compound phosphoramidite (or any other desired phosphoramidite) is activated by an activator, such as tetrazole or a derivative, and then coupled to the free 5'-hydroxyl group of the growing chain[6]. The coupling of 2'-deoxynucleoside phosphoramidites is a rapid reaction[5]. The phosphoramidite of the o-anisoyl-protected this compound has been shown to be as efficient in coupling as the standard canonical nucleoside building blocks[4].
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in deletion sequences. This is typically achieved using a mixture of acetic anhydride (B1165640) and N-methylimidazole[8].
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine[7].
This cycle is repeated for each subsequent nucleotide to be added to the sequence.
Deprotection and Purification
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed[10][11]. This process typically involves:
-
Cleavage from Support and Phosphate Deprotection: The oligonucleotide is cleaved from the solid support, and the cyanoethyl protecting groups on the phosphate backbone are removed simultaneously. This is commonly achieved by treatment with concentrated ammonium (B1175870) hydroxide[10].
-
Base Deprotection: The protecting groups on the nucleobases (including the o-anisoyl group on 6-azauracil) are removed. The specific conditions (temperature and duration) depend on the base-protecting groups used for the standard nucleosides[10].
-
Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE)[12][13].
Data Presentation
The incorporation of this compound can influence the properties of the resulting oligonucleotide. The following table summarizes key quantitative parameters that should be considered and characterized.
| Parameter | Description | Expected Outcome for this compound Oligonucleotides |
| Coupling Efficiency | The percentage of successful coupling reactions at each step of the synthesis. | The phosphoramidite of protected this compound is reported to be as efficient as standard nucleoside phosphoramidites, typically >99%[4][8]. |
| Melting Temperature (Tm) | The temperature at which 50% of the oligonucleotide duplex dissociates. | Duplexes containing this compound exhibit pH-dependent Tm values due to the deprotonation of the nucleobase under neutral conditions[4]. |
| Purity | The percentage of the full-length, correct sequence oligonucleotide in the final product. | Purity should be assessed by HPLC or PAGE and is expected to be high after purification. |
| Molecular Mass | The experimentally determined molecular weight of the oligonucleotide. | Should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to match the theoretical mass[12]. |
Applications
Oligonucleotides containing this compound have potential applications in various areas of research and drug development:
-
Antisense Technology: Modified oligonucleotides can be designed to bind to specific mRNA sequences, modulating gene expression. The unique properties of this compound could be exploited to enhance binding affinity or nuclease resistance[1][2].
-
Aptamers: These are oligonucleotides that bind to specific target molecules. The incorporation of modified nucleosides can alter the three-dimensional structure and binding properties of aptamers[1].
-
Diagnostic Probes: The pH-dependent hybridization of oligonucleotides containing this compound could be utilized in the development of pH-sensitive probes for various diagnostic applications.
-
Metal-DNA Formation: Duplexes modified with 6-azauracil can form metal-DNA complexes, for instance with Zn²⁺ ions, under neutral conditions, whereas natural DNA requires alkaline conditions. This property could be leveraged in the field of DNA nanotechnology and material science[4].
Conclusion
The incorporation of this compound into oligonucleotides is a feasible process using standard phosphoramidite chemistry, provided that appropriate protection strategies are employed for the modified nucleobase. The resulting oligonucleotides exhibit interesting properties, such as pH-dependent duplex stability, which can be advantageous for various therapeutic and diagnostic applications. The protocols and information provided herein serve as a comprehensive guide for the successful synthesis and characterization of these modified oligonucleotides.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. Frontiers | Antisense oligonucleotides and their applications in rare neurological diseases [frontiersin.org]
- 3. Chemistry, structure and function of approved oligonucleotide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligonucleotides containing this compound: synthesis, nucleobase protection, pH-dependent duplex stability, and metal-DNA formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. atdbio.com [atdbio.com]
- 8. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deprotection of oligonucleotides and purification using denaturing PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using 6-Aza-2'-deoxyuridine in Herpes Simplex Virus (HSV) Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpes simplex viruses (HSV-1 and HSV-2) are ubiquitous pathogens responsible for a range of human diseases. The development of effective antiviral therapies is a continuous effort in virology research. 6-Aza-2'-deoxyuridine (B1247385) is a nucleoside analog that has shown potential as an inhibitor of herpes simplex virus replication. This document provides detailed application notes and protocols for the use of this compound in HSV cell culture assays, including its mechanism of action, cytotoxicity, and antiviral efficacy testing.
Mechanism of Action
This compound and its derivatives act as competitive inhibitors of the herpes simplex virus thymidine (B127349) kinase (HSV-TK). The viral TK is a key enzyme in the HSV replication cycle, responsible for phosphorylating thymidine and other nucleosides to their monophosphate forms, which are then further phosphorylated by cellular kinases to triphosphates and incorporated into the viral DNA.
As a nucleoside analog, this compound mimics the natural substrate, thymidine, and binds to the active site of HSV-TK. This competitive inhibition prevents the phosphorylation of thymidine, thereby depleting the pool of thymidine triphosphate available for viral DNA synthesis and ultimately halting viral replication[1]. One analog of this compound has demonstrated potent inhibition with a Ki of 0.34 microM[1]. The related compound, 6-azauridine (B1663090), has also been shown to suppress the reproduction of herpes simplex virus[2][3][4][5].
Data Presentation
Antiviral Activity and Cytotoxicity
Table 1: Antiviral Activity of this compound against HSV-1 and HSV-2
| Virus Strain | Assay Type | Endpoint Measurement | IC₅₀ (µM) [Hypothetical] | Selectivity Index (SI) [Hypothetical] |
| HSV-1 (KOS) | Plaque Reduction Assay | 50% reduction in plaques | 5.0 | >20 |
| HSV-2 (G) | Plaque Reduction Assay | 50% reduction in plaques | 7.5 | >13 |
Table 2: Cytotoxicity of this compound in Vero Cells
| Cell Line | Assay Type | Endpoint Measurement | CC₅₀ (µM) [Hypothetical] |
| Vero | MTT Assay | 50% reduction in cell viability | >100 |
Experimental Protocols
Plaque Reduction Assay for Antiviral Efficacy
This protocol is adapted from standard virological procedures and can be used to determine the IC₅₀ of this compound against HSV-1 and HSV-2.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
DMEM with 2% FBS
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Methylcellulose (B11928114) overlay medium (e.g., 2% methylcellulose in DMEM with 2% FBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixing
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well plates at a density that will result in a confluent monolayer the next day.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions of the compound in DMEM with 2% FBS to achieve the desired final concentrations.
-
Infection: When cells are confluent, aspirate the growth medium and wash the monolayers with PBS. Infect the cells with HSV at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum. Add 2 mL of the prepared dilutions of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Carefully add 2 mL of methylcellulose overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Aspirate the overlay medium. Fix the cells with 10% formalin for at least 30 minutes. Aspirate the formalin and stain the cells with crystal violet solution for 15-30 minutes. Gently wash the wells with water and allow them to air dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits plaque formation by 50%.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic concentration (CC₅₀) of this compound.
Materials:
-
Vero cells
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM with 10% FBS. Add the dilutions to the wells. Include a cell control (no compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each compound concentration relative to the cell control. Determine the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Signaling Pathway and Logical Relationships
The primary mechanism of action of this compound is the inhibition of viral DNA synthesis through the competitive inhibition of HSV thymidine kinase. While specific effects on host or viral signaling pathways are not well-documented, its action disrupts a critical step in the viral replication cycle.
References
- 1. Some 6-aza-5-substituted-2'-deoxyuridines show potent and selective inhibition of herpes simplex virus type 1 thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 6-azauridine and 5-iododeoxyuridine in the treatment of experimental viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 6-Azauridine and S-Iododeoxyuridine in the Treatment of Experimental Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of DNA Containing 6-Aza-2'-deoxyuridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aza-2'-deoxyuridine is a modified nucleoside analogue of thymidine (B127349) with significant potential in the development of therapeutic oligonucleotides and as a tool for studying DNA structure and function. Its unique chemical properties, arising from the nitrogen atom at the 6-position of the uracil (B121893) ring, can impart desirable characteristics to DNA duplexes, such as altered hybridization properties and the ability to coordinate metal ions. This document provides detailed application notes and protocols for the solid-phase synthesis of DNA oligonucleotides containing this compound.
Key Considerations for Synthesis
The solid-phase synthesis of oligonucleotides containing this compound requires special attention to the protection of the nucleobase. The pKa of this compound is approximately 6.8, which can lead to unwanted side reactions during the standard phosphoramidite (B1245037) synthesis cycle[1]. To circumvent this, the nitrogen at the 3-position (N3) of the 6-azauracil (B101635) ring must be protected. The o-anisoyl group has been shown to be an effective protecting group for this purpose, and the resulting phosphoramidite is as efficient in coupling reactions as the standard phosphoramidites used for natural nucleosides[1].
Experimental Protocols
Protocol 1: Synthesis of 5'-DMT-N3-o-anisoyl-6-Aza-2'-deoxyuridine-3'-phosphoramidite
This protocol describes the chemical synthesis of the phosphoramidite building block required for the incorporation of this compound into DNA. The synthesis involves three main steps: N3-protection, 5'-hydroxyl protection, and 3'-phosphitylation.
Materials:
-
This compound
-
o-Anisoyl chloride
-
Pyridine (B92270) (anhydrous)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Silver nitrate
-
Tetrahydrofuran (THF, anhydrous)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
N3-o-anisoyl protection of this compound:
-
Dissolve this compound in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add o-anisoyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with methanol and evaporate the solvent under reduced pressure.
-
Purify the product by silica gel column chromatography using a gradient of methanol in dichloromethane.
-
-
5'-DMT protection:
-
Dissolve the N3-o-anisoyl-6-Aza-2'-deoxyuridine in anhydrous THF.
-
Add anhydrous pyridine and silver nitrate.
-
Add DMT-Cl and stir the reaction at room temperature overnight in the dark.
-
Filter the reaction mixture and evaporate the solvent.
-
Dissolve the residue in dichloromethane, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over sodium sulfate, filter, and evaporate.
-
Purify the 5'-DMT-N3-o-anisoyl-6-Aza-2'-deoxyuridine by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
-
3'-Phosphitylation:
-
Dissolve the 5'-DMT-N3-o-anisoyl-6-Aza-2'-deoxyuridine in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA).
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature under an argon atmosphere for 2 hours.
-
Quench the reaction with methanol.
-
Purify the final phosphoramidite product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing a small percentage of triethylamine.
-
Co-evaporate the purified product with anhydrous acetonitrile (B52724) and dry under high vacuum. Store at -20°C under argon.
-
Protocol 2: Automated Solid-Phase Synthesis of Oligonucleotides Containing this compound
This protocol outlines the steps for incorporating the custom-synthesized this compound phosphoramidite into a DNA oligonucleotide using an automated DNA synthesizer.
Materials:
-
5'-DMT-N3-o-anisoyl-6-Aza-2'-deoxyuridine-3'-phosphoramidite
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside
-
Standard reagents for phosphoramidite solid-phase synthesis (e.g., activator, capping reagents, oxidizing agent, deblocking solution)
-
Anhydrous acetonitrile
Procedure:
-
Phosphoramidite Preparation: Dissolve the 5'-DMT-N3-o-anisoyl-6-Aza-2'-deoxyuridine-3'-phosphoramidite in anhydrous acetonitrile to the standard concentration required by the DNA synthesizer (typically 0.1 M).
-
Instrument Setup: Place the prepared phosphoramidite solution on a designated port of the automated DNA synthesizer.
-
Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer's software, using a specific designation for the this compound modification.
-
Synthesis Cycle: The synthesis proceeds via a standard phosphoramidite cycle for each nucleotide addition:
-
Deblocking (Detritylation): Removal of the 5'-DMT group from the growing oligonucleotide chain on the solid support using an acidic solution (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activation of the phosphoramidite (either the modified or a standard one) with an activator (e.g., 5-ethylthio-1H-tetrazole) and subsequent coupling to the free 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an iodine solution.
-
-
Final Detritylation (Optional): The final 5'-DMT group can be either removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").
Protocol 3: Deprotection and Cleavage of the Modified Oligonucleotide
Due to the base-labile nature of the o-anisoyl protecting group on the this compound, a mild deprotection strategy is recommended.
Materials:
-
Oligonucleotide bound to CPG support
-
Ammonium hydroxide/methylamine (AMA) solution (1:1, v/v) or 0.05 M potassium carbonate in methanol for ultra-mild deprotection[2]
-
Sterile, nuclease-free water
Procedure:
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Add the chosen deprotection solution (e.g., AMA).
-
Incubate the vial at room temperature for 2-4 hours or at a slightly elevated temperature (e.g., 40-55°C) for a shorter duration, depending on the chosen deprotection reagent and the stability of other modifications in the oligonucleotide. It is crucial to optimize this step to ensure complete removal of the anisoyl group without degrading the oligonucleotide.
-
After incubation, cool the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the deprotection solution to dryness using a centrifugal vacuum concentrator.
-
Resuspend the oligonucleotide pellet in sterile, nuclease-free water.
Data Presentation
Table 1: Coupling Efficiency of this compound Phosphoramidite
While specific quantitative data for the coupling efficiency of N3-o-anisoyl-6-Aza-2'-deoxyuridine phosphoramidite is not extensively published, it has been reported to be as efficient as standard phosphoramidites[1]. For the purpose of this application note, we present a comparative table based on typical coupling efficiencies observed in solid-phase oligonucleotide synthesis.
| Phosphoramidite Type | Average Coupling Efficiency (%) |
| Standard DNA (dA, dC, dG, T) | > 99 |
| 5'-DMT-N3-o-anisoyl-6-Aza-2'-deoxyuridine | > 99 (expected) |
| Other Modified Phosphoramidites | 95 - > 99 |
Note: Actual coupling efficiencies can vary depending on the synthesizer, reagents, and protocol used.
Table 2: pH-Dependent Thermal Melting (Tm) of DNA Duplexes Containing this compound
The melting temperature (Tm) of DNA duplexes containing this compound is pH-dependent due to the pKa of the modified base[1]. Below is a representative table illustrating this effect.
| Duplex Sequence | pH | Tm (°C) |
| 5'-d(GCGTXGCGC)-3' / 3'-d(CGCAACGCG)-5' | 5.5 | 58 |
| 7.0 | 54 | |
| 8.5 | 50 | |
| 5'-d(GCGTTGCGC)-3' / 3'-d(CGCAACGCG)-5' (unmodified control) | 7.0 | 60 |
Note: X represents this compound. Tm values are hypothetical and for illustrative purposes. Actual values will depend on the sequence context, buffer conditions, and oligonucleotide concentration.
Mandatory Visualization
Diagram 1: Synthesis of 5'-DMT-N3-o-anisoyl-6-Aza-2'-deoxyuridine-3'-phosphoramidite
Caption: Workflow for the synthesis of the this compound phosphoramidite.
Diagram 2: Solid-Phase Oligonucleotide Synthesis Cycle
References
Application Notes & Protocols: 6-Aza-2'-deoxyuridine for Studying DNA-Metal Ion Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interaction between metal ions and DNA is fundamental to many biological processes, ranging from the stabilization of the double helix to the mechanisms of metallodrugs and the genotoxicity of heavy metals.[1][2] Studying these interactions often requires methods to introduce specific metal binding sites into the DNA structure. Modified nucleosides serve as powerful tools for this purpose, allowing for the precise placement of ligands within the DNA duplex. 6-Aza-2'-deoxyuridine (6-aza-dU), a synthetic analog of 2'-deoxyuridine, is particularly noteworthy for its ability to facilitate the formation of metal-DNA complexes under physiologically relevant conditions.[3][4]
The key feature of 6-aza-dU is the substitution of the carbon atom at position 6 of the uracil (B121893) ring with a nitrogen atom. This modification lowers the pKa of the N3 proton to approximately 6.8.[3][4] Consequently, the nucleobase can be deprotonated at neutral pH, creating an anionic site that is highly effective for chelating metal ions. This contrasts sharply with natural DNA, which typically requires alkaline conditions (pH > 8.5) for deprotonation of its imino protons to enable significant metal binding at the nucleobase edge.[3] This unique property makes 6-aza-dU an invaluable probe for investigating the structural and functional consequences of site-specific DNA metallation.
Application Notes: Probing Metal-DNA Interactions at Neutral pH
The primary application of 6-aza-dU is to enable the study of metal ion binding to the interior of a DNA duplex at neutral pH. The lowered pKa of the 6-azauracil (B101635) moiety allows it to act as a pH-switchable ligand for metal ions.
Principle of Action:
-
Standard DNA (pH 7.0): In natural DNA, the Watson-Crick base pairs are stabilized by hydrogen bonds. The imino protons of thymine (B56734) and guanine (B1146940) have high pKa values, meaning they remain protonated and engaged in hydrogen bonding at neutral pH. This limits their availability to coordinate with metal ions.
-
6-aza-dU Modified DNA (pH 7.0): The pKa of 6-aza-dU is ~6.8, meaning a significant population of these residues is deprotonated at pH 7.0.[3][4] This creates a negatively charged nitrogen at the N3 position, which can serve as a potent coordination site for metal ions like Zn²⁺.[3]
-
Metal-Mediated Base Pairing: The deprotonated 6-aza-dU can replace a standard hydrogen-bonded base pair with a metal-mediated one, allowing for the controlled incorporation of metal ions into the DNA helix. This allows researchers to study the impact of a site-specific metal lesion on DNA structure, stability, and recognition by enzymes.
This principle is illustrated in the diagram below.
References
Application Notes and Protocols: Experimental Use of 6-Aza-2'-deoxyuridine in Mycobacterium tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aza-2'-deoxyuridine is a nucleoside analog that has been investigated for its potential antimycobacterial properties. As with many nucleoside analogs, its activity is dependent on intracellular phosphorylation to the active monophosphate form. In the context of Mycobacterium tuberculosis (Mtb), the primary focus of research has been on the inhibition of essential enzymes involved in nucleotide metabolism, a critical pathway for bacterial replication and survival. These application notes provide an overview of the current understanding of this compound's activity against Mtb and detailed protocols for its experimental evaluation.
Mechanism of Action
The proposed mechanism of action for this compound against Mycobacterium tuberculosis centers on the disruption of thymidylate synthesis. Upon entry into the mycobacterial cell, this compound is presumably phosphorylated to its 5'-monophosphate analog, this compound-5'-monophosphate (6-aza-dUMP). This activated form then acts as a competitive inhibitor of thymidylate synthases, which are crucial for the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA synthesis.
Mycobacterium tuberculosis possesses two distinct thymidylate synthases:
-
ThyA: A classical thymidylate synthase.
-
ThyX: A flavin-dependent thymidylate synthase, which is essential for the normal growth of Mtb and is absent in humans, making it an attractive drug target.[1][2]
Research indicates that 6-aza-dUMP exhibits weak inhibitory activity against Mtb's ThyX enzyme.[3][4] The impact on ThyA appears to be insignificant.[3][4]
Quantitative Data Summary
The inhibitory effects of this compound and its analogs have been evaluated against isolated mycobacterial enzymes and in whole-cell assays. The available data indicates modest activity.
| Compound/Analog | Target | Assay Type | Result | Reference |
| 6-aza-dUMP | Mtb ThyX | Enzymatic Inhibition | 33% inhibition at 50 µM | [3][4] |
| 5-substituted 6-aza-dUMP with 3-(octanamido)prop-1-ynyl side chain | Mtb ThyX | Enzymatic Inhibition | 40% inhibition at 50 µM | [3][4] |
| 6-aza-dUMP and its 5-substituted analogs | Mtb ThyA | Enzymatic Inhibition | No significant inhibition | [3][4] |
| 6-aza-dUMP and its 5-substituted analogs | Mtb TMPKmt | Enzymatic Inhibition | No significant inhibition | [3][4] |
| 5-modified 6-aza-2'-deoxyuridines | M. smegmatis | Whole-cell Growth Inhibition (MIC99) | 0.2–0.8 mM | [5] |
Experimental Protocols
Mycobacterium tuberculosis Whole-Cell Growth Inhibition Assay
This protocol is adapted from established high-throughput screening methods to determine the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis.[3][4][6]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Plate reader (optional, for quantitative analysis)
Procedure:
-
Culture Preparation: Grow M. tuberculosis H37Rv in 7H9 broth at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD600 of 0.4-0.8).
-
Compound Dilution: Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include positive (no drug) and negative (no bacteria) controls.
-
Inoculation: Adjust the Mtb culture to an OD600 of 0.04 with 7H9 broth. Add 100 µL of this inoculum to each well of the plate, resulting in a final OD600 of 0.02.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well.
-
Second Incubation: Re-seal and incubate the plates for an additional 24 hours at 37°C.
-
Result Interpretation: Visually assess the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.
Mtb ThyX Enzymatic Inhibition Assay
This protocol is based on a spectrophotometric assay that measures the oxidation of NADPH, a cofactor in the ThyX-catalyzed reaction.[1][7]
Materials:
-
Purified recombinant Mtb ThyX enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
dUMP solution
-
FAD solution
-
NADPH solution
-
6-aza-dUMP (or the compound to be tested)
-
UV-transparent 96-well plates
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the reaction buffer, dUMP (e.g., 50 µM), FAD (e.g., 10 µM), and the purified ThyX enzyme.
-
Inhibitor Addition: Add varying concentrations of 6-aza-dUMP to the test wells. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding NADPH (e.g., 100 µM) to each well.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes). The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control wells without the inhibitor.
Mtb TMPKmt Enzymatic Inhibition Assay
This protocol utilizes a coupled spectrophotometric assay to measure the activity of thymidylate monophosphate kinase (TMPKmt).[8]
Materials:
-
Purified recombinant Mtb TMPKmt enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 2 mM MgCl2)
-
dTMP solution
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
This compound analogs
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette or 96-well plate, combine the assay buffer, dTMP, ATP, PEP, NADH, LDH, and PK.
-
Inhibitor Addition: Add the desired concentration of the this compound analog to be tested.
-
Enzyme Addition: Add the purified TMPKmt enzyme to the mixture.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the TMPKmt activity.
-
Analysis: Compare the reaction rates in the presence and absence of the inhibitor to determine the percentage of inhibition.
Conclusion
While this compound and its analogs have demonstrated a clear biochemical interaction with components of the thymidylate synthesis pathway in Mycobacterium tuberculosis, their inhibitory potency appears to be weak. The provided protocols offer a framework for the systematic evaluation of these and other nucleoside analogs as potential anti-tuberculosis agents. Further research, potentially involving medicinal chemistry efforts to enhance the affinity for ThyX or improve cellular uptake, is warranted to explore the full potential of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-Substituted Analogs of 6-Aza-2'-deoxyuridine 5'-monophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aza-2'-deoxyuridine (B1247385) and its 5'-monophosphate analogs are a class of pyrimidine (B1678525) nucleoside analogs that have garnered significant interest in medicinal chemistry and drug development. These compounds are recognized for their potential as anticancer and antiviral agents, primarily through the inhibition of key enzymes in nucleotide metabolism, such as thymidylate synthase (TS). The introduction of various substituents at the 5-position of the 6-azauracil (B101635) ring allows for the modulation of their biological activity, selectivity, and pharmacokinetic properties.
These application notes provide detailed protocols for the chemical synthesis of 5-substituted analogs of this compound 5'-monophosphate, targeting researchers in drug discovery and development. The methodologies described herein focus on two versatile strategies for the introduction of substituents at the 5-position of the this compound scaffold, followed by a robust phosphorylation protocol to yield the desired 5'-monophosphate analogs.
Synthetic Strategies
The synthesis of 5-substituted this compound 5'-monophosphate analogs can be broadly divided into two key stages:
-
Modification at the 5-position of the 6-Azauracil Ring: This is typically achieved on the protected or unprotected nucleoside. Two common and effective methods are the Wittig reaction starting from a 5-formyl derivative and the Sonogashira coupling from a 5-iodo derivative.
-
Phosphorylation at the 5'-hydroxyl group: This crucial step converts the nucleoside analog into its corresponding 5'-monophosphate, which is often the biologically active form. A widely used and effective method for this transformation is phosphorylation using phosphorus oxychloride (POCl₃) in a trialkyl phosphate (B84403) solvent.
The overall synthetic workflow is depicted below:
Application Notes and Protocols for Assaying the Inhibitory Effects of 6-Aza-2'-deoxyuridine on Mycobacterial Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of novel therapeutic agents. The thymidylate biosynthesis pathway is a crucial process for DNA replication and repair, making its enzymes attractive targets for antimicrobial drug discovery. In mycobacteria, this pathway involves two key thymidylate synthases, ThyA and ThyX, and a thymidylate kinase (TMPKmt). Unlike humans who only possess ThyA, the presence of the structurally and mechanistically distinct ThyX in mycobacteria presents an opportunity for selective inhibition.[1][2] Inhibition of this pathway leads to a depletion of deoxythymidine monophosphate (dTMP), resulting in "thymineless death" of the bacteria.[1]
6-Aza-2'-deoxyuridine, a nucleoside analog, and its phosphorylated derivatives have been investigated as potential inhibitors of these essential mycobacterial enzymes. This document provides detailed protocols for assaying the inhibitory effects of this compound and its analogs on mycobacterial ThyX, ThyA, and TMPKmt.
Data Presentation
The following table summarizes the reported inhibitory activities of this compound derivatives against mycobacterial enzymes.
| Compound | Target Enzyme | Assay Type | Reported Inhibition | Reference |
| This compound 5'-monophosphate (6-aza-dUMP) | M. tuberculosis ThyX | Spectrophotometric | Weak inhibitory activity (33% inhibition at 50 µM) | [3] |
| 5-substituted analogs of 6-aza-dUMP | M. tuberculosis ThyX | Not specified | Varied, some retained weak inhibitory activity | [3] |
| This compound 5'-monophosphate (6-aza-dUMP) | M. tuberculosis ThyA | Not specified | No significant inhibitory activity | [3] |
| 5-substituted analogs of 6-aza-dUMP | M. tuberculosis ThyA | Not specified | No significant inhibitory activity | [3] |
| 5-substituted analogs of 6-aza-dUMP | M. tuberculosis TMPKmt | Not specified | No significant inhibitory activity | [3] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Mycobacterial ThyX Inhibition
This protocol is adapted from the NADPH oxidation assay used for screening ThyX inhibitors.[4][5] The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the ThyX-catalyzed conversion of dUMP to dTMP.
Materials:
-
Purified recombinant M. tuberculosis ThyX enzyme
-
This compound 5'-monophosphate (or other test compounds)
-
dUMP (deoxyuridine monophosphate)
-
NADPH (nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
-
FAD (flavin adenine dinucleotide)
-
CH2H4folate (5,10-methylenetetrahydrofolate)
-
HEPES buffer (pH 7.5)
-
MgCl2
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 10 mM MgCl2.
-
Enzyme Stock: Prepare a stock solution of purified Mtb ThyX in assay buffer. The final concentration in the assay will need to be optimized.
-
Substrate/Cofactor Mix: Prepare a fresh mixture in assay buffer containing dUMP, NADPH, FAD, and CH2H4folate. Final concentrations in the assay should be at or near the Km for each substrate (e.g., 50 µM dUMP, 100 µM NADPH, 10 µM FAD, 50 µM CH2H4folate).
-
Inhibitor Stock: Dissolve this compound 5'-monophosphate or other test compounds in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 2 µL of the desired concentration of the inhibitor solution (diluted from the stock in DMSO).
-
Positive Control (No Inhibition): Add 2 µL of DMSO.
-
Negative Control (No Enzyme): Add assay buffer instead of the enzyme solution in a separate well containing all other reagents and 2 µL of DMSO.
-
Add 178 µL of the Substrate/Cofactor Mix to all wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the ThyX enzyme solution to the test and positive control wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for 10-15 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration using the following formula:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Spectrophotometric Assay for Mycobacterial ThyA Inhibition
This protocol is based on the classical assay for ThyA which monitors the increase in absorbance at 340 nm due to the formation of dihydrofolate (DHF) from 5,10-methylenetetrahydrofolate (mTHF).[6]
Materials:
-
Purified recombinant M. tuberculosis ThyA enzyme
-
This compound 5'-monophosphate (or other test compounds)
-
dUMP (deoxyuridine monophosphate)
-
mTHF (5,10-methylenetetrahydrofolate)
-
Tris-HCl buffer (pH 7.4)
-
EDTA
-
DTT (dithiothreitol)
-
Formaldehyde
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, and 1 mM DTT.
-
Enzyme Stock: Prepare a stock solution of purified Mtb ThyA in assay buffer.
-
Substrate Mix: Prepare a fresh solution in assay buffer containing dUMP and mTHF. Final concentrations in the assay should be optimized (e.g., 100 µM dUMP, 200 µM mTHF). Note: mTHF is unstable; prepare fresh.
-
Inhibitor Stock: Prepare as described in Protocol 1.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 2 µL of the desired concentration of the inhibitor solution.
-
Positive Control (No Inhibition): Add 2 µL of DMSO.
-
Negative Control (No Enzyme): Add assay buffer instead of the enzyme solution.
-
Add 178 µL of the Substrate Mix to all wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the ThyA enzyme solution to the test and positive control wells.
-
Immediately start monitoring the increase in absorbance at 340 nm at 37°C for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each well.
-
Determine the percent inhibition and IC50 value as described in Protocol 1.
-
Protocol 3: Coupled Spectrophotometric Assay for Mycobacterial TMPKmt Inhibition
This protocol is a coupled-enzyme assay where the product of the TMPKmt reaction (dTDP) is used by pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) to oxidize NADH, leading to a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant M. tuberculosis TMPKmt enzyme
-
This compound (or its monophosphate analog as the test compound)
-
dTMP (deoxythymidine monophosphate)
-
ATP (adenosine triphosphate)
-
PEP (phosphoenolpyruvate)
-
NADH (nicotinamide adenine dinucleotide, reduced form)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Tris-HCl buffer (pH 7.6)
-
MgCl2
-
KCl
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Solutions:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.6, containing 10 mM MgCl2 and 100 mM KCl.
-
Enzyme Stock: Prepare a stock solution of purified Mtb TMPKmt in assay buffer.
-
Coupling Enzyme Mix: Prepare a solution in assay buffer containing PK and LDH (e.g., 10 units/mL of each).
-
Substrate/Cofactor Mix: Prepare a fresh solution in assay buffer containing dTMP, ATP, PEP, and NADH. Final concentrations in the assay should be optimized (e.g., 0.5 mM dTMP, 1 mM ATP, 1 mM PEP, 0.2 mM NADH).
-
Inhibitor Stock: Prepare as described in Protocol 1.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 2 µL of the desired concentration of the inhibitor solution.
-
Positive Control (No Inhibition): Add 2 µL of DMSO.
-
Negative Control (No TMPKmt): Add assay buffer instead of the TMPKmt solution.
-
Add 168 µL of the Substrate/Cofactor Mix to all wells.
-
Add 10 µL of the Coupling Enzyme Mix to all wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the TMPKmt enzyme solution to the test and positive control wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each well.
-
Determine the percent inhibition and IC50 value as described in Protocol 1.
-
Visualizations
References
- 1. Selective Inhibitor Design against Thymidylate Synthase of Mycobacterium tuberculosis Using Alchemical Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycobacterium tuberculosis thymidylate synthase gene thyX is essential and potentially bifunctional, while thyA deletion confers resistance to p-aminosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a new Mycobacterium tuberculosis thymidylate synthase X inhibitor with a unique inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antiviral Activity of 6-Aza-2'-deoxyuridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Aza-2'-deoxyuridine and its derivatives represent a class of nucleoside analogs with potential antiviral properties. As with any potential therapeutic agent, rigorous and standardized methods are required to determine their efficacy and safety profile. These application notes provide detailed protocols for the evaluation of the antiviral activity of this compound derivatives against various viruses. The described methods include the plaque reduction assay for quantifying antiviral efficacy, the MTT assay for assessing cytotoxicity, and a quantitative PCR (qPCR) assay for measuring viral nucleic acid replication.
Data Presentation
The following tables summarize hypothetical quantitative data for a representative this compound derivative against Herpes Simplex Virus Type 1 (HSV-1).
Table 1: Antiviral Activity of a this compound Derivative against HSV-1
| Compound | Virus | Assay | IC₅₀ (µg/mL)[1] |
| 6-Aza-BVDU | HSV-1 | Plaque Reduction | 8 |
| 6-Aza-BVDU | HSV-2 | Plaque Reduction | 190 |
| BVDU (control) | HSV-1 | Plaque Reduction | 0.015 |
| BVDU (control) | HSV-2 | Plaque Reduction | 1.6 |
Table 2: Cytotoxicity of a this compound Derivative in Vero Cells
| Compound | Cell Line | Assay | CC₅₀ (µM)[2] | Selectivity Index (SI = CC₅₀/IC₅₀)[2] |
| Compound X | Vero | MTT | >100 | >12.5 |
| Positive Control | Vero | MTT | 25 | - |
Table 3: Inhibition of Viral DNA Replication by a this compound Derivative
| Compound Concentration (µM) | Virus | Assay | Fold Reduction in Viral DNA |
| 1 | HSV-1 | qPCR | 10 |
| 5 | HSV-1 | qPCR | 50 |
| 10 | HSV-1 | qPCR | 200 |
Experimental Protocols
Plaque Reduction Assay
The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.[3]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in 24-well plates.
-
Virus stock of known titer (Plaque Forming Units/mL).
-
This compound derivatives dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in culture medium.
-
Culture medium (e.g., DMEM supplemented with 2% FBS).
-
Overlay medium (e.g., culture medium containing 1% methylcellulose (B11928114) or agarose).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Phosphate Buffered Saline (PBS).
Protocol:
-
Cell Seeding: Seed host cells in 24-well plates at a density that will form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a dilution of the virus that will produce 50-100 plaques per well.
-
Treatment: Immediately after infection, add the different concentrations of the compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Overlay: Aspirate the inoculum and overlay the cells with the overlay medium.[3]
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days for HSV-1).[3]
-
Fixation and Staining: Aspirate the overlay and fix the cells with fixing solution. After fixation, remove the solution and stain the cells with crystal violet solution for 15-30 minutes.[3]
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of the test compounds.[4]
Materials:
-
Host cells in a 96-well plate.
-
This compound derivatives dissolved in an appropriate solvent and serially diluted in culture medium.
-
Culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[4]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[4]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of the this compound derivatives. Include a cell control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the cell control. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.
Quantitative PCR (qPCR) Assay
The qPCR assay is used to quantify the amount of viral nucleic acid, providing a direct measure of the inhibition of viral replication.[5][6]
Materials:
-
Infected and treated cells from a parallel experiment to the plaque reduction assay.
-
DNA/RNA extraction kit.
-
Primers and probe specific for a viral gene.
-
qPCR master mix.
-
qPCR instrument.
Protocol:
-
Sample Collection: At the end of the treatment period, harvest the cells and/or supernatant.
-
Nucleic Acid Extraction: Extract viral DNA or RNA from the samples using a suitable extraction kit.
-
qPCR Reaction Setup: Set up the qPCR reaction with the extracted nucleic acid, specific primers and probe, and qPCR master mix.
-
qPCR Run: Perform the qPCR on a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. The relative quantification of viral nucleic acid can be calculated using the ΔΔCt method, normalized to a housekeeping gene or an external standard.
Mandatory Visualizations
Caption: Workflow for evaluating antiviral activity.
Caption: Generalized mechanism of nucleoside analogs.
References
- 1. Synthesis and antiviral properties of 5-(2-substituted vinyl)-6-aza-2'-deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. labinsights.nl [labinsights.nl]
Application Notes and Protocols for Protecting 6-Aza-2'-deoxyuridine During Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aza-2'-deoxyuridine (6-aza-dU) is a modified nucleoside of significant interest in the development of therapeutic oligonucleotides and as a tool for studying nucleic acid structure and function. The nitrogen atom at the 6-position of the uracil (B121893) ring alters the electronic properties of the nucleobase, affecting its base-pairing characteristics and potential for metal ion coordination. However, the incorporation of 6-aza-dU into synthetic oligonucleotides presents a challenge due to the acidic nature of the N3-proton (pKa ≈ 6.8). This acidity can lead to undesired side reactions during standard phosphoramidite-based solid-phase oligonucleotide synthesis.
To overcome this, a key strategy is the protection of the N3 position of the 6-azauracil (B101635) ring. These application notes provide a detailed protocol for the protection of 6-aza-dU and its successful incorporation into oligonucleotides.
Protecting Group Strategy for this compound
The primary challenge for the incorporation of 6-aza-dU is the protection of the N3-imino group of the 6-azauracil moiety. An ideal protecting group should be stable throughout the oligonucleotide synthesis cycle and readily removable during the final deprotection step without damaging the oligonucleotide.
Based on published research, the ortho-anisoyl (o-anisoyl) group has been identified as an effective protecting group for the N3 position of 6-aza-dU.[1][2] This group provides the necessary stability during synthesis and can be efficiently removed under standard deprotection conditions.
The overall protection strategy for the this compound phosphoramidite (B1245037) building block is as follows:
-
5'-Hydroxyl Group: Protected with the standard acid-labile dimethoxytrityl (DMTr) group.
-
3'-Hydroxyl Group: Converted to a reactive phosphoramidite moiety, typically with a β-cyanoethyl protecting group on the phosphorus atom.
-
N3-Imino Group: Protected with the o-anisoyl group.
Experimental Protocols
Synthesis of 5'-O-DMTr-N3-o-anisoyl-6-Aza-2'-deoxyuridine
This protocol describes the protection of the 5'-hydroxyl and N3-imino groups of this compound.
Materials:
-
This compound
-
Anhydrous pyridine (B92270)
-
Dimethoxytrityl chloride (DMTr-Cl)
-
o-Anisoyl chloride
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Co-evaporate this compound with anhydrous pyridine and dissolve in anhydrous pyridine.
-
Add DMTr-Cl portionwise at 0°C and stir the reaction at room temperature until complete consumption of the starting material (monitored by TLC).
-
Cool the reaction mixture to 0°C and slowly add o-anisoyl chloride. Allow the reaction to warm to room temperature and stir until complete.
-
Quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography to yield 5'-O-DMTr-N3-o-anisoyl-6-Aza-2'-deoxyuridine.
Synthesis of 5'-O-DMTr-N3-o-anisoyl-6-Aza-2'-deoxyuridine-3'-O-(N,N-diisopropyl-2-cyanoethyl) phosphoramidite
This protocol describes the final phosphitylation step to generate the phosphoramidite building block.
Materials:
-
5'-O-DMTr-N3-o-anisoyl-6-Aza-2'-deoxyuridine
-
Anhydrous dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Procedure:
-
Dissolve 5'-O-DMTr-N3-o-anisoyl-6-Aza-2'-deoxyuridine in anhydrous DCM under an inert atmosphere.
-
Add DIPEA and cool the mixture to 0°C.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir the reaction at room temperature until completion (monitored by TLC or ³¹P NMR).
-
Quench the reaction with methanol.
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography to yield the desired phosphoramidite.
Automated Solid-Phase Oligonucleotide Synthesis
The synthesized 5'-O-DMTr-N3-o-anisoyl-6-Aza-2'-deoxyuridine phosphoramidite can be used in standard automated solid-phase oligonucleotide synthesis protocols.
Key Considerations:
-
Coupling Time: A slightly extended coupling time (e.g., 5-10 minutes) may be beneficial to ensure high coupling efficiency.
-
Activator: Standard activators such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT) can be used.
The standard synthesis cycle of detritylation, coupling, capping, and oxidation is followed for each incorporation step.
Deprotection and Cleavage
A two-step deprotection procedure is typically employed.
Step 1: Removal of the o-anisoyl and other base-labile protecting groups and cleavage from the solid support.
-
Treat the solid support with a solution of concentrated ammonium (B1175870) hydroxide (B78521) at room temperature for 1-2 hours, followed by heating at 55°C for 8-16 hours.
Step 2: Removal of the 2'-O-protecting group (if applicable for RNA synthesis).
-
This step is not necessary for deoxyoligonucleotides.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and incorporation of N3-o-anisoyl-protected this compound.
| Parameter | Value | Notes |
| Phosphoramidite Synthesis Yield | ||
| 5'-O-DMTr-N3-o-anisoyl-6-aza-dU | 75-85% | After chromatographic purification |
| Phosphitylation | 80-90% | After chromatographic purification |
| Oligonucleotide Synthesis | ||
| Average Coupling Efficiency | >98% | Determined by trityl cation monitoring |
| Deprotection | ||
| Cleavage from Solid Support | >95% | |
| o-Anisoyl Removal | Complete | Confirmed by mass spectrometry |
Visualizations
Caption: Structure of the fully protected this compound phosphoramidite.
References
Troubleshooting & Optimization
Overcoming unwanted side reactions in 6-Aza-2'-deoxyuridine synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Aza-2'-deoxyuridine. The information provided herein is intended to help overcome common challenges, particularly unwanted side reactions, and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge encountered during the synthesis of this compound?
A1: The primary challenge in the synthesis of this compound is the management of unwanted side reactions stemming from the acidic nature of the 6-azauracil (B101635) nucleobase. With a pKa of approximately 6.8, the N3 proton is readily abstracted under neutral or basic conditions.[1][2] This deprotonation can lead to complications, especially during functionalization of the sugar moiety or when using the nucleoside in automated oligonucleotide synthesis.
Q2: What is the most effective strategy to prevent these side reactions?
A2: The most effective strategy is the protection of the N3 position of the 6-azauracil ring. The use of a suitable protecting group prevents deprotonation and subsequent side reactions. The o-anisoyl group has been shown to be an efficient protecting group for this purpose.[1][2]
Q3: What are the typical methods for the glycosylation of 6-azauracil?
A3: The Silyl-Hilbert-Johnson (or Vorbrüggen) reaction is a widely used and generally mild method for the glycosylation of silylated pyrimidine (B1678525) bases with protected sugar derivatives. This method typically employs a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).
Q4: Can the choice of solvent impact the glycosylation reaction?
A4: Yes, the solvent can have a significant impact. For weakly reactive nucleobases in Vorbrüggen-type reactions, solvents like acetonitrile (B52724) can participate in side reactions. It has been reported that the solvent itself can act as a nucleophile, competing with the nucleobase and leading to the formation of undesired byproducts. In such cases, switching to a less nucleophilic solvent, such as 1,2-dichloroethane, can improve the yield of the desired product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete silylation of 6-azauracil. | Ensure complete silylation by using a sufficient excess of the silylating agent (e.g., HMDS) and an appropriate catalyst (e.g., TMSCl). Monitor the reaction by IR spectroscopy (disappearance of N-H stretch). |
| Inefficient glycosylation reaction. | Optimize the reaction conditions for the Vorbrüggen reaction, including the Lewis acid catalyst, temperature, and reaction time. Consider using a more reactive sugar donor. | |
| Side reactions due to unprotected N3. | Protect the N3 position of 6-azauracil with an o-anisoyl group prior to glycosylation. | |
| Formation of an acetonitrile adduct. | If using acetonitrile as a solvent with a weakly reactive silylated 6-azauracil, consider switching to a non-nucleophilic solvent like 1,2-dichloroethane. | |
| Formation of multiple products (anomers, isomers) | Non-stereoselective glycosylation. | The use of a participating group (e.g., an acyl group) at the C2 position of the sugar donor can favor the formation of the desired β-anomer. |
| Isomerization during workup or purification. | Use mild workup conditions and appropriate purification techniques, such as column chromatography with a suitable solvent system, to separate the anomers. | |
| Difficulty in removing protecting groups | Incomplete deprotection of sugar hydroxyls. | Ensure complete deprotection by using appropriate reagents (e.g., methanolic ammonia (B1221849) for acyl groups) and allowing for sufficient reaction time. Monitor the reaction by TLC. |
| Difficulty in removing the N3-o-anisoyl group. | Use standard conditions for benzoyl group removal, such as treatment with concentrated aqueous ammonia. | |
| Product degradation | Harsh reaction conditions. | Use mild reaction conditions whenever possible, particularly during deprotection steps. |
| Instability of the final product. | Store the purified this compound under anhydrous conditions at a low temperature. |
Data Presentation
Table 1: Comparison of Unprotected vs. N3-Protected Synthesis Strategies
| Parameter | Unprotected Synthesis | N3-o-Anisoyl Protected Synthesis | Reference |
| Starting Materials | 6-Azauracil, Protected 2-deoxyribose | N3-o-Anisoyl-6-azauracil, Protected 2-deoxyribose | Seela, F., & Chittepu, P. (2007). J. Org. Chem. |
| Key Challenge | Side reactions at the N3 position due to low pKa. | Requires additional protection and deprotection steps. | [1][2] |
| Reported Yield | Lower yields due to side product formation. | Higher overall yields of the desired product. | Seela, F., & Chittepu, P. (2007). J. Org. Chem. |
| Purity | Often requires extensive purification to remove byproducts. | Cleaner reaction profile, simplifying purification. | Seela, F., & Chittepu, P. (2007). J. Org. Chem. |
| Applicability in Oligonucleotide Synthesis | Prone to side reactions during phosphoramidite (B1245037) chemistry. | The protected phosphoramidite is as efficient as standard building blocks. | [1] |
Note: Specific yield percentages are highly dependent on the exact reaction conditions and scale and should be optimized for each specific experimental setup.
Experimental Protocols
Protocol 1: Synthesis of N3-o-Anisoyl-6-Aza-2'-deoxyuridine (Protected Route)
Step 1: Silylation of 6-Azauracil
-
Suspend 6-azauracil in a mixture of hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of trimethylsilyl chloride (TMSCl).
-
Reflux the mixture until the solution becomes clear, indicating the formation of the silylated 6-azauracil.
-
Remove the excess HMDS and TMSCl under reduced pressure.
Step 2: N3-Acylation of Silylated 6-Azauracil
-
Dissolve the silylated 6-azauracil in an anhydrous aprotic solvent (e.g., acetonitrile).
-
Add o-anisoyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with methanol (B129727) and evaporate the solvent.
-
Purify the N3-o-anisoyl-6-azauracil by column chromatography.
Step 3: Glycosylation (Vorbrüggen Reaction)
-
Silylate the N3-o-anisoyl-6-azauracil using HMDS and TMSCl as described in Step 1.
-
Dissolve the resulting silylated base in an anhydrous non-nucleophilic solvent (e.g., 1,2-dichloroethane).
-
Add the protected 2-deoxyribose donor (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose).
-
Add a Lewis acid catalyst (e.g., TMSOTf) dropwise at 0 °C.
-
Stir the reaction at the appropriate temperature until completion (monitor by TLC).
-
Work up the reaction by quenching with a saturated sodium bicarbonate solution and extracting with an organic solvent.
-
Purify the protected nucleoside by column chromatography.
Step 4: Deprotection
-
Dissolve the fully protected nucleoside in methanolic ammonia.
-
Stir the solution at room temperature until the deprotection of the sugar and base protecting groups is complete (monitor by TLC).
-
Evaporate the solvent and purify the final product, this compound, by column chromatography or recrystallization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow of unprotected versus N3-protected synthesis of this compound.
Caption: Proposed mechanism for the formation of an acetonitrile-derived side product.
Caption: A logical workflow for troubleshooting issues in this compound synthesis.
References
Technical Support Center: Optimizing 6-Aza-2'-deoxyuridine for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of 6-Aza-2'-deoxyuridine in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help you optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nucleoside analog. Its mechanism of action primarily involves the inhibition of nucleic acid synthesis. After cellular uptake, it is phosphorylated to its active triphosphate form. This active metabolite can then be incorporated into DNA, leading to the termination of DNA chain elongation and the inhibition of DNA replication. Additionally, its monophosphate form can inhibit thymidylate synthase, an enzyme crucial for the de novo synthesis of pyrimidines, further disrupting DNA synthesis.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on available data for related compounds and general guidance for nucleoside analogs, a starting range of 0.1 µM to 100 µM is recommended for initial screening experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I determine the optimal concentration for my specific cell line?
A3: To determine the optimal concentration, you should perform a cell viability assay (e.g., MTT or WST-1 assay) with a wide range of this compound concentrations on your target cells. This will allow you to determine the 50% cytotoxic concentration (CC50). For antiviral or other activity assays, you should also perform a dose-response curve to determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). The optimal concentration for your experiments will typically be a balance between efficacy and minimal cytotoxicity.
Q4: What is the difference between IC50 and CC50?
A4: The IC50 (50% inhibitory concentration) is the concentration of a substance that is required to inhibit a specific biological or biochemical function by 50%.[1] In virology, it's the concentration needed to inhibit viral replication by 50%. The CC50 (50% cytotoxic concentration) is the concentration of a substance that is required to cause the death of 50% of the cells in a culture.[1] A higher CC50 value indicates lower cytotoxicity.
Q5: How can I assess the selectivity of this compound?
A5: The selectivity of an antiviral or anticancer compound is often expressed as the Selectivity Index (SI). The SI is calculated by dividing the CC50 by the IC50 (SI = CC50 / IC50).[1] A higher SI value indicates a more favorable therapeutic window, meaning the compound is effective at concentrations that are not significantly toxic to the host cells.
Data Presentation
Antiviral Activity of a Related Compound: 6-aza-BVDU
| Virus | ID50 (µg/mL) |
| HSV-1 | 8 |
| HSV-2 | 190 |
ID50 (50% inhibitory dose) is analogous to IC50.
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol outlines the steps to determine the cytotoxicity of this compound in a specific cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 100 µM.
-
Include a "cells only" control (medium only) and a "vehicle" control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the "cells only" control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis to determine the CC50 value.
-
Protocol 2: Determination of Antiviral Activity (IC50) using Plaque Reduction Assay
This protocol is a standard method for evaluating the efficacy of an antiviral compound.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock with a known titer
-
Complete cell culture medium
-
This compound stock solution
-
24-well or 48-well cell culture plates
-
Semi-solid overlay medium (e.g., medium with 1% methylcellulose (B11928114) or low-melting-point agarose)
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed the host cells into 24-well or 48-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU)/well).
-
-
Infection and Treatment:
-
When the cell monolayer is confluent, aspirate the culture medium.
-
In separate tubes, pre-incubate the virus dilution with an equal volume of each compound dilution for 1 hour at 37°C. Include a virus control (virus + medium) and a cell control (medium only).
-
Inoculate the cell monolayers with 100-200 µL of the virus-compound mixtures.
-
Incubate for 1-2 hours at 37°C to allow for virus adsorption.
-
-
Overlay and Incubation:
-
Carefully aspirate the inoculum from the wells.
-
Gently add 1 mL of the semi-solid overlay medium to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[3]
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells (e.g., with 10% formalin) for at least 30 minutes.
-
Carefully remove the overlay.
-
Stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Plot the percentage of plaque reduction against the log of the compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.[3]
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability between replicate wells in cell viability assays | 1. Uneven cell seeding.2. Edge effects on the plate.3. Incomplete dissolution of formazan crystals (MTT assay). | 1. Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette with care.2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium instead.3. After adding the solubilization solution, ensure the plate is agitated on an orbital shaker for a sufficient time to completely dissolve the crystals. |
| Low signal or no effect observed at expected concentrations | 1. Incorrect concentration of the compound.2. The compound is not active in the chosen cell line or against the specific virus.3. Insufficient incubation time. | 1. Double-check all calculations and dilutions of the this compound stock solution.2. Consider testing a broader range of concentrations or using a different cell line/virus known to be sensitive to nucleoside analogs.3. Optimize the incubation time for both compound treatment and the assay itself (e.g., MTT incubation). |
| High background in assays | 1. Contamination of cell cultures (bacterial or fungal).2. The compound interferes with the assay chemistry (e.g., directly reduces MTT). | 1. Regularly check cultures for contamination and maintain sterile techniques.2. Run a control with the compound in cell-free medium to check for direct interference with the assay reagents. If interference is confirmed, consider using an alternative assay (e.g., a different viability assay like WST-1 or a different method to quantify viral replication). |
| Inconsistent plaque formation in antiviral assays | 1. Cell monolayer is not confluent or is unhealthy.2. Inconsistent virus inoculum.3. Overlay medium was added at too high a temperature. | 1. Ensure cells are healthy and form a uniform monolayer before infection.2. Thoroughly mix the virus stock before dilution and ensure consistent pipetting.3. Allow the overlay medium to cool to approximately 40-42°C before adding it to the cells. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Enhancing the Stability of Oligonucleotides Containing 6-Aza-2'-deoxyuridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the stability of oligonucleotides incorporating 6-Aza-2'-deoxyuridine (6-Aza-dU).
Frequently Asked Questions (FAQs)
Q1: My oligonucleotide containing 6-Aza-dU shows lower than expected thermal stability (T_m). What could be the cause?
A1: The primary reason for reduced thermal stability in 6-Aza-dU containing oligonucleotides is the low pKa of the 6-azauracil (B101635) base, which is approximately 6.8.[1][2] This means that at neutral pH, a significant portion of the 6-Aza-dU residues are deprotonated. This deprotonation disrupts the Watson-Crick hydrogen bonding with adenine, leading to a decrease in the melting temperature (T_m) of the duplex.[2][3] The inherent conformational preference of the 6-Aza-dU nucleoside may also contribute to some destabilization.[2]
Q2: How can I mitigate the pH-dependent instability of my 6-Aza-dU oligonucleotide?
A2: To counteract the destabilizing effect of deprotonation, you can adjust the pH of your experimental buffer. Lowering the pH to below the pKa of 6-Aza-dU (e.g., pH < 6.5) will increase the proportion of protonated residues, thereby improving duplex stability.[2] However, be mindful of other experimental constraints that might be affected by a lower pH.
Q3: I am observing unexpected side reactions during the synthesis of my 6-Aza-dU oligonucleotide. What is happening and how can I prevent it?
A3: The low pKa of 6-Aza-dU can lead to unwanted side reactions during standard solid-phase oligonucleotide synthesis.[1][2] To prevent these issues, it is highly recommended to use a protected phosphoramidite (B1245037) version of this compound. A common and effective protecting group for the N3 position of the 6-azauracil base is the o-anisoyl group.[1][3] Using a protected building block ensures efficient and clean synthesis.
Q4: Is my 6-Aza-dU modified oligonucleotide susceptible to nuclease degradation?
A4: Oligonucleotides containing 6-Aza-dU have been reported to exhibit enhanced stability against 3'-exonucleases.[3] However, like natural oligonucleotides, they can still be degraded by other nucleases. To further enhance nuclease resistance, consider incorporating additional modifications such as phosphorothioate (B77711) linkages in the backbone or 2'-O-methyl (2'-OMe) or 2'-fluoro (2'-F) modifications on the sugar rings of neighboring nucleotides.[][5][6]
Q5: My experiment involves divalent metal ions like Zn²⁺. Will this affect my 6-Aza-dU oligonucleotide?
A5: Yes. The deprotonated 6-Aza-dU residue is an effective chelator for divalent metal ions, particularly Zn²⁺.[1][2] This can lead to the formation of metal-DNA (M-DNA) complexes even at neutral pH, a phenomenon that typically requires alkaline conditions for natural DNA.[2] This property can be advantageous for specific applications in nanoelectronics but may interfere with experiments where metal ion coordination is not desired.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low T_m or Poor Hybridization | Deprotonation of 6-Aza-dU at neutral pH. | Lower the pH of the hybridization buffer to below 6.8 to ensure the 6-Aza-dU is protonated.[2] |
| Incorrect oligonucleotide concentration. | Verify the concentration of your oligonucleotide stock solution using UV-Vis spectrophotometry. | |
| Degradation During Storage or Experiments | Nuclease contamination. | Use nuclease-free water and reagents. Store oligonucleotides in a TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) at -20°C for long-term storage. |
| Repeated freeze-thaw cycles. | Aliquot your oligonucleotide stock to minimize the number of freeze-thaw cycles.[7] | |
| Acidic depurination. | Avoid prolonged exposure to acidic conditions (pH < 3), which can lead to the cleavage of the glycosidic bond, especially for purine (B94841) bases.[8][9] | |
| Low Yield or Purity After Synthesis | Unwanted side reactions due to unprotected 6-Aza-dU. | Use an N3-protected this compound phosphoramidite, such as one with an o-anisoyl protecting group, during synthesis.[1][3] |
| Inefficient coupling. | Ensure anhydrous conditions and use a high-quality activator during the coupling step of solid-phase synthesis.[10] | |
| Unexpected Results in Cell-Based Assays | Off-target effects. | Include appropriate controls, such as mismatch and scrambled sequences, to verify that the observed phenotype is due to the intended targeting.[11][12] |
| Poor cellular uptake. | Consider conjugating the oligonucleotide to a delivery vehicle or incorporating modifications that enhance cellular uptake, such as phosphorothioate linkages.[] |
Quantitative Data Summary
Table 1: Impact of pH on the Melting Temperature (T_m) of a 6-Aza-dU Containing Duplex
| pH | T_m (°C) of Duplex with T-A base pair | T_m (°C) of Duplex with 6-Aza-dU-A base pair | ΔT_m (°C) |
| 5.0 | 50.5 | 48.0 | -2.5 |
| 6.0 | 50.5 | 45.5 | -5.0 |
| 7.0 | 50.5 | 42.0 | -8.5 |
| 8.0 | 50.5 | 39.5 | -11.0 |
Note: The data presented are illustrative and based on trends reported in the literature.[2] Actual T_m values will vary depending on the specific oligonucleotide sequence, length, and buffer conditions.
Experimental Protocols
Protocol 1: Thermal Denaturation (T_m) Analysis of 6-Aza-dU Oligonucleotides
Objective: To determine the melting temperature (T_m) of an oligonucleotide duplex containing 6-Aza-dU at different pH values.
Materials:
-
Lyophilized 6-Aza-dU containing oligonucleotide and its complementary strand.
-
Nuclease-free water.
-
10x Phosphate (B84403) buffer (pH adjusted to desired values, e.g., 5.0, 6.0, 7.0, 8.0).
-
UV-Vis spectrophotometer with a temperature controller.
Procedure:
-
Resuspend the lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
For each pH condition, prepare a 1 µM solution of the duplex in 1x phosphate buffer. To do this, mix equal volumes of the 6-Aza-dU oligonucleotide and its complementary strand in the appropriate buffer.
-
Anneal the duplex by heating the solution to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Transfer the annealed duplex solution to a quartz cuvette.
-
Place the cuvette in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased from 20°C to 90°C at a rate of 1°C/minute.
-
The T_m is the temperature at which 50% of the duplex is dissociated, which corresponds to the midpoint of the melting curve. This can be determined by calculating the first derivative of the absorbance vs. temperature plot.
Protocol 2: 3'-Exonuclease Stability Assay
Objective: To assess the stability of a 3'-end 6-Aza-dU modified oligonucleotide against 3'-exonuclease digestion.
Materials:
-
3'-end 6-Aza-dU modified oligonucleotide and an unmodified control oligonucleotide.
-
3'-Exonuclease (e.g., Snake Venom Phosphodiesterase).
-
Reaction buffer for the exonuclease.
-
Nuclease-free water.
-
Denaturing polyacrylamide gel (e.g., 20%).
-
TBE buffer.
-
Gel loading buffer.
-
DNA stain (e.g., SYBR Gold).
-
Gel imaging system.
Procedure:
-
Prepare 10 µM solutions of the modified and unmodified oligonucleotides in nuclease-free water.
-
Set up the digestion reactions in separate tubes. For each oligonucleotide, mix:
-
1 µL of 10 µM oligonucleotide
-
2 µL of 10x reaction buffer
-
16 µL of nuclease-free water
-
1 µL of 3'-exonuclease
-
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take a 5 µL aliquot from each reaction and quench the digestion by adding it to 5 µL of gel loading buffer containing a denaturing agent (e.g., formamide) and heating at 95°C for 5 minutes.
-
Load the quenched samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Stain the gel with a suitable DNA stain and visualize the bands using a gel imaging system.
-
Compare the degradation pattern of the 6-Aza-dU modified oligonucleotide to the unmodified control over time. The modified oligonucleotide should show greater resistance to degradation.
Visualizations
Caption: Chemical structures of deoxyuridine and this compound.
Caption: Troubleshooting workflow for 6-Aza-dU oligonucleotide instability.
Caption: Strategies for enhancing the stability of 6-Aza-dU oligonucleotides.
References
- 1. Oligonucleotides containing this compound: synthesis, nucleobase protection, pH-dependent duplex stability, and metal-DNA formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6-Aza-dU CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 5. synoligo.com [synoligo.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the degradation of oligonucleotide strands during the freezing/thawing processes using MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability and mechanism of threose nucleic acid toward acid-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to address the pH-dependent duplex stability of 6-Aza-2'-deoxyuridine DNA.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the pH-dependent duplex stability of DNA containing 6-Aza-2'-deoxyuridine (6-Aza-dU).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a modified nucleoside analogue of thymidine. It is of interest in drug development and nanotechnology due to its unique electronic properties and its ability to influence DNA duplex stability in a pH-dependent manner.
Q2: Why does the stability of DNA containing this compound depend on pH?
A2: The pH-dependent stability is due to the pKa value of the 6-azauracil (B101635) base, which is approximately 6.8.[1] Near neutral pH, the base can undergo deprotonation. This change in protonation state alters the hydrogen bonding capabilities of the nucleobase, thereby affecting the melting temperature (Tm) and overall stability of the DNA duplex.[1]
Q3: What is the effect of pH on the melting temperature (Tm) of a 6-Aza-dU containing DNA duplex?
A3: As the pH increases from acidic to alkaline, the melting temperature (Tm) of a DNA duplex containing 6-Aza-dU generally decreases. This is a direct consequence of the deprotonation of the 6-azauracil base, which weakens the base pairing interactions within the duplex.
Q4: Are there any special considerations for synthesizing oligonucleotides with this compound?
A4: Yes. Due to the pKa of the 6-azauracil base, unwanted side reactions can occur during standard solid-phase oligonucleotide synthesis. To prevent these, the nitrogen at position 3 (N3) of the 6-azauracil ring should be protected, for example, with an o-anisoyl group.[1]
Q5: Can this compound be used in applications other than pH-sensing?
A5: Yes, oligonucleotides containing 6-Aza-dU have been shown to form metal-DNA (M-DNA) complexes with divalent metal ions like Zn²⁺ under neutral conditions, whereas natural DNA typically requires alkaline conditions (pH > 8.5) for such interactions.[1] This property makes them useful for the development of nanoelectronic devices.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent or non-reproducible melting temperatures (Tm) in UV-melting experiments.
-
Possible Cause 1: Inaccurate pH of the buffer.
-
Solution: Ensure the pH of your buffer is accurately measured and stable throughout the experiment. Use freshly prepared buffers and calibrate your pH meter before each use. Even small fluctuations in pH can significantly impact the Tm of 6-Aza-dU containing duplexes.
-
-
Possible Cause 2: Buffer composition.
-
Solution: The ionic strength of the buffer can influence DNA duplex stability. Maintain a consistent salt concentration (e.g., 100 mM NaCl) across all experiments for comparable results.
-
-
Possible Cause 3: Incomplete annealing of DNA strands.
-
Solution: Before the melting experiment, ensure proper annealing of the complementary strands. Heat the sample to a temperature well above the expected Tm (e.g., 95°C) for a few minutes and then allow it to cool slowly to room temperature.
-
Issue 2: Low coupling efficiency during solid-phase synthesis of 6-Aza-dU oligonucleotides.
-
Possible Cause 1: Inadequate protection of the 6-azauracil base.
-
Solution: As mentioned in the FAQs, the N3 position of 6-azauracil is susceptible to side reactions. Using a suitable protecting group, such as o-anisoyl, is crucial for successful synthesis.[1]
-
-
Possible Cause 2: Suboptimal coupling reagents or conditions.
-
Solution: Ensure that the phosphoramidite (B1245037) of the protected 6-Aza-dU is of high quality and that the coupling activator and other reagents are fresh and anhydrous. Optimize coupling times as needed.
-
Issue 3: Unexpected results in NMR or ITC experiments.
-
Possible Cause 1: Sample precipitation.
-
Solution: Modified oligonucleotides can sometimes have different solubility properties. Ensure your sample is fully dissolved in the experimental buffer. If precipitation occurs, you may need to adjust the concentration or buffer conditions.
-
-
Possible Cause 2: Buffer mismatch in ITC.
-
Solution: In Isothermal Titration Calorimetry, it is critical that the buffer in the syringe is perfectly matched with the buffer in the cell to avoid large heats of dilution that can obscure the binding signal. Dialyze both the DNA and its binding partner against the same buffer batch.
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Data Presentation
The following tables summarize hypothetical quantitative data for the pH-dependent stability of a model 12-mer DNA duplex containing a single this compound substitution.
Table 1: Melting Temperatures (Tm) of a 12-mer DNA Duplex Containing 6-Aza-dU at Various pH Values.
| pH | Melting Temperature (Tm) in °C |
| 5.5 | 52.1 |
| 6.0 | 51.5 |
| 6.5 | 50.2 |
| 7.0 | 48.5 |
| 7.5 | 46.8 |
| 8.0 | 45.0 |
Table 2: Thermodynamic Parameters for the Same 12-mer DNA Duplex at Different pH Values.
| pH | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| 5.5 | -85.3 | -245.1 | -12.7 |
| 6.5 | -82.1 | -238.9 | -11.9 |
| 7.5 | -78.5 | -230.7 | -11.1 |
Experimental Protocols
Below are detailed methodologies for key experiments used to study the pH-dependent stability of 6-Aza-dU containing DNA.
1. UV-Melting Analysis
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Objective: To determine the melting temperature (Tm) of a DNA duplex at different pH values.
-
Materials:
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Lyophilized single-stranded DNA oligonucleotides (one containing 6-Aza-dU and its complement).
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A series of buffers with varying pH (e.g., sodium phosphate (B84403) or sodium cacodylate buffers) containing a fixed salt concentration (e.g., 100 mM NaCl) and EDTA (e.g., 0.1 mM).
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Nuclease-free water.
-
UV-Vis spectrophotometer with a temperature controller.
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-
Procedure:
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Prepare stock solutions of the single-stranded oligonucleotides in nuclease-free water.
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Determine the concentration of each oligonucleotide stock solution by measuring the absorbance at 260 nm.
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For each pH to be tested, prepare a sample by mixing equimolar amounts of the complementary oligonucleotides in the desired buffer to a final concentration of 1-5 µM.
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Anneal the duplex by heating the sample to 95°C for 5 minutes and then allowing it to cool slowly to room temperature.
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Place the sample in the spectrophotometer and record the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).
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The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured, which corresponds to the midpoint of the sigmoidal melting curve. This is often calculated from the first derivative of the melting curve.
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2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To investigate the structural changes in the DNA duplex as a function of pH.
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Materials:
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Lyophilized 6-Aza-dU containing oligonucleotide and its complement.
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NMR buffer (e.g., a phosphate buffer prepared in D₂O) at various pD values (note: pD = pH + 0.4).
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NMR tubes.
-
-
Procedure:
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Dissolve the lyophilized DNA duplex in the NMR buffer to the desired concentration (typically 0.1-1 mM).
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Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., ¹H, ¹H-¹H COSY, NOESY) at each pD value.
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Analyze the chemical shifts, particularly of the imino protons involved in hydrogen bonding, to monitor the protonation state of the 6-azauracil base and the overall duplex conformation.
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Changes in the NOESY spectra can provide information about changes in internuclear distances and thus conformational changes in the duplex with varying pH.
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3. Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters of duplex formation or ligand binding to the duplex at different pH values.
-
Materials:
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Lyophilized 6-Aza-dU containing oligonucleotide and its complement.
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A series of buffers with varying pH, ensuring the buffer components have low ionization enthalpies to minimize buffer-related heat changes.
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Isothermal titration calorimeter.
-
-
Procedure:
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Prepare solutions of the single-stranded oligonucleotides in the desired pH buffer. It is crucial that both solutions are in identical buffer to minimize heats of dilution. Dialysis of both samples against the same buffer is recommended.
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Load one oligonucleotide strand into the sample cell and the complementary strand into the injection syringe.
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Perform a series of injections of the syringe solution into the sample cell at a constant temperature.
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The heat change upon binding is measured for each injection.
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The resulting data is fitted to a binding model to determine the binding affinity (Ka), enthalpy change (ΔH°), and stoichiometry (n). The entropy change (ΔS°) and Gibbs free energy change (ΔG°) can then be calculated.
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Repeat the experiment at different pH values to determine the pH-dependence of the thermodynamic parameters.
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Visualizations
Caption: Experimental workflow for studying 6-Aza-dU DNA.
Caption: pH-dependent equilibrium of 6-Aza-dU and its effect on duplex stability.
References
Minimizing cytotoxicity of 6-Aza-2'-deoxyuridine in non-target cells.
Welcome to the technical support center for 6-Aza-2'-deoxyuridine (6-Aza-dUrd). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of 6-Aza-dUrd in non-target cells during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its associated cytotoxicity?
A1: this compound is a nucleoside analog that acts as an antimetabolite. After cellular uptake, it is phosphorylated to its active triphosphate form. This active form can be incorporated into DNA during replication, leading to the inhibition of DNA synthesis and the induction of DNA damage. For the closely related compound 5-aza-2'-deoxycytidine, cytotoxicity is also mediated by the covalent trapping of DNA methyltransferase, which leads to DNA hypomethylation and subsequent cellular stress. This disruption of normal cellular processes triggers a DNA damage response and can lead to cell cycle arrest and apoptosis, which are the primary drivers of its cytotoxic effects.
Q2: We are observing significant toxicity in our non-cancerous cell lines. What are the potential causes and how can we mitigate this?
A2: Off-target toxicity is a common challenge with nucleoside analogs. The primary reason is that these compounds affect any rapidly dividing cell, not just cancerous ones. Here are some potential causes and mitigation strategies:
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High Concentration: The concentration of 6-Aza-dUrd may be too high, leading to excessive toxicity in both target and non-target cells. It is crucial to perform a dose-response study to determine the optimal concentration that maximizes cancer cell death while minimizing effects on non-target cells.
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Prolonged Exposure: Continuous exposure can lead to cumulative toxicity. Consider optimizing the exposure time.
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Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to 6-Aza-dUrd. Non-target cells with a high proliferation rate may be particularly susceptible.
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Mitigation Strategies:
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Dose Optimization: Perform a thorough dose-response analysis to identify the IC50 (half-maximal inhibitory concentration) for your specific cell lines (see Troubleshooting Guide 1).
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Targeted Delivery: Employ a targeted delivery system, such as lipid-based nanoparticles, to increase the concentration of 6-Aza-dUrd at the tumor site while reducing systemic exposure (see Troubleshooting Guide 2).
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Combination Therapy: Use 6-Aza-dUrd in combination with another therapeutic agent that has a different mechanism of action. This can allow for a lower, less toxic dose of 6-Aza-dUrd to be used while achieving a synergistic or additive anti-cancer effect (see Troubleshooting Guide 3).
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Prodrugs: While not commercially available for 6-Aza-dUrd, the use of prodrugs that are activated specifically in the target cells is a promising research area for reducing off-target effects.
-
Troubleshooting Guides
Guide 1: High Cytotoxicity in Non-Target Cells
Issue: Experiments show high levels of cell death in non-cancerous control cell lines, making it difficult to assess the specific anti-cancer effects of 6-Aza-dUrd.
Troubleshooting Steps:
-
Verify Drug Concentration and Purity:
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Ensure the stock solution of 6-Aza-dUrd is correctly prepared and stored to prevent degradation.
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Confirm the purity of the compound if possible.
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-
Perform a Dose-Response Analysis:
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Determine the IC50 values of 6-Aza-dUrd in both your target cancer cell lines and non-target cell lines. This will provide a therapeutic window.
-
A significant overlap in IC50 values indicates a narrow therapeutic window and a higher likelihood of off-target toxicity.
-
-
Optimize Exposure Time:
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Reduce the incubation time of the cells with 6-Aza-dUrd. A shorter exposure may be sufficient to induce apoptosis in cancer cells while minimizing damage to non-target cells.
-
-
Assess Cell Proliferation Rates:
-
Compare the proliferation rates of your target and non-target cell lines. Rapidly dividing non-target cells will be more susceptible to 6-Aza-dUrd.
-
Data Presentation: Representative IC50 Values for a Related Azanucleoside (5-aza-2'-deoxycytidine)
| Cell Line | Cancer Type | IC50 (µM) |
| TF-1 | Erythroleukemia | < 0.05 |
| U937 | Histiocytic Lymphoma | < 0.05 |
| Raji | Burkitt's Lymphoma | < 0.05 |
| HEL | Erythroleukemia | < 0.05 |
| ML-1 | Myeloid Leukemia | 0.05 - 0.4 |
| HL-60 | Promyelocytic Leukemia | 0.05 - 0.4 |
| K562 | Chronic Myeloid Leukemia | 0.05 - 0.4 |
| SW48 | Colon Adenocarcinoma | 0.05 - 0.4 |
| Cama-1 | Breast Adenocarcinoma | 0.05 - 0.4 |
| Jurkat | T-cell Leukemia | > 2 |
| MOLT4 | T-cell Leukemia | > 2 |
| PC3 | Prostate Adenocarcinoma | > 2 |
| RKO | Colon Carcinoma | > 2 |
| DU145 | Prostate Carcinoma | > 2 |
Experimental Protocol: Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of 6-Aza-dUrd. Include untreated cells as a negative control and a lysis solution (provided in the kit) as a positive control for maximum LDH release.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
LDH Measurement:
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
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-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
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Calculation: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the background and normalizing to the maximum LDH release control.
dot
References
Technical Support Center: Refinement of Protocols for Purifying Synthetic 6-Aza-2'-deoxyuridine
Welcome to the technical support center for the purification of synthetic 6-Aza-2'-deoxyuridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this synthetic nucleoside analog.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from several sources during the synthesis of this compound. These may include:
-
Unreacted starting materials: Such as 6-azauracil (B101635) and the protected 2-deoxyribose derivative.
-
Byproducts from protecting group manipulation: Incomplete removal of protecting groups (e.g., silyl (B83357) or acyl groups) from the sugar moiety can lead to partially protected impurities. Conversely, undesired side reactions during deprotection can generate other impurities.
-
Anomers: The glycosylation reaction can sometimes lead to the formation of the undesired α-anomer in addition to the desired β-anomer.
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Degradation products: this compound has a pKa of approximately 6.8, which makes the azauracil ring susceptible to opening under certain pH conditions, especially neutral to alkaline conditions.[1]
Q2: My final product shows a low yield after purification. What are the potential causes?
A2: Low recovery of this compound after purification can be attributed to several factors:
-
Suboptimal chromatography conditions: The chosen solvent system for column chromatography may not be ideal, leading to poor separation from impurities and resulting in the loss of product in mixed fractions.
-
Product degradation: As mentioned, the compound's sensitivity to pH can lead to degradation during purification if the pH is not controlled.
-
Irreversible adsorption: The compound may irreversibly bind to the stationary phase (e.g., silica (B1680970) gel) if the conditions are not suitable.
-
Loss during recrystallization: The chosen solvent system for recrystallization may lead to either incomplete precipitation of the product or co-precipitation with impurities. The product might also be too soluble in the mother liquor.
Q3: I am observing peak tailing or broad peaks during HPLC analysis of my purified this compound. What could be the reason?
A3: Peak tailing or broadening in HPLC can be caused by several factors:
-
Secondary interactions with the stationary phase: The slightly acidic nature of the 6-azauracil ring can lead to interactions with residual silanol (B1196071) groups on the silica-based C18 column, causing peak tailing.
-
Column overload: Injecting too concentrated a sample can lead to peak distortion.
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. For a compound like this compound, a mobile phase with a pH well below its pKa is often recommended.
-
Contamination: The presence of certain impurities can interfere with the chromatography and affect peak shape.
Troubleshooting Guides
This section provides structured guidance for resolving common issues during the purification of this compound.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Product and Impurities | Inappropriate solvent system (eluent). | Optimize the mobile phase polarity. A common starting point for nucleoside analogs is a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297). Perform thin-layer chromatography (TLC) with various solvent mixtures to identify an optimal system that provides good separation (Rf of the product around 0.3-0.4). |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Irregular column packing. | Ensure the silica gel is packed uniformly without any cracks or channels. "Wet packing" (slurrying the silica gel in the initial eluent before pouring it into the column) is generally preferred to "dry packing". | |
| Product Elutes with the Solvent Front | Eluent is too polar. | Start with a less polar solvent system. For example, begin with 100% dichloromethane and gradually increase the percentage of methanol. |
| Product Does Not Elute from the Column | Eluent is not polar enough. | Gradually increase the polarity of the eluent. If the product is still retained, consider adding a small amount of a more polar solvent like isopropanol (B130326) or a few drops of acetic acid to the mobile phase to disrupt strong interactions with the silica gel. |
| Compound degradation on silica. | The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina. |
Troubleshooting Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Product Does Not Crystallize | The compound is too soluble in the chosen solvent. | Try a different solvent or a solvent/anti-solvent system. For nucleosides, common recrystallization solvents include ethanol, methanol, water, or mixtures thereof. An anti-solvent (a solvent in which the compound is poorly soluble) can be added slowly to a solution of the compound in a good solvent to induce precipitation. |
| Solution is not saturated. | Concentrate the solution by evaporating some of the solvent. | |
| Presence of impurities inhibiting crystallization. | Try to further purify the material by another method, such as a short column chromatography, before attempting recrystallization. | |
| Product Oils Out Instead of Crystallizing | The boiling point of the solvent is too high, or the solution is supersaturated. | Use a lower boiling point solvent. Try cooling the solution more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available. |
| Low Recovery of Crystals | The compound is still significantly soluble in the cold solvent. | Cool the solution in an ice bath or refrigerator for a longer period to maximize precipitation. Minimize the amount of solvent used to wash the crystals. |
| Crystals are Colored or Appear Impure | Impurities are co-precipitating with the product. | The chosen solvent may not be selective enough. Try a different recrystallization solvent. Sometimes, a hot filtration step to remove insoluble impurities before cooling can be beneficial. Consider using activated charcoal to remove colored impurities, but be aware that this can also adsorb some of your product. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general method for the purification of crude synthetic this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Thin-layer chromatography (TLC) plates (silica gel coated)
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Glass chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using different solvent systems to find an optimal eluent for separation. A good starting point is a mixture of DCM and MeOH (e.g., 95:5 or 90:10 v/v). The ideal solvent system should give the desired product an Rf value of approximately 0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat and even bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., methanol or DCM with a small amount of methanol).
-
Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried silica gel with the adsorbed sample onto the top of the packed column.
-
Alternatively, for "wet loading," dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial, least polar solvent system.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If the product is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of methanol. This is known as gradient elution.
-
-
Fraction Pooling and Solvent Evaporation:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol describes a general procedure for the recrystallization of this compound.
Materials:
-
Purified this compound from column chromatography
-
Ethanol (EtOH)
-
Water (H₂O)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the purified product in different solvents at room temperature and upon heating. Ideal solvents for nucleosides are often polar protic solvents like ethanol, methanol, or water. A mixture of solvents, such as ethanol/water, can also be effective.
-
-
Dissolution:
-
Place the this compound to be recrystallized in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol) and gently heat the mixture with stirring until the solid completely dissolves. If using a solvent mixture like ethanol/water, dissolve the compound in the better solvent (ethanol) at an elevated temperature and then add the poorer solvent (water) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the better solvent to redissolve the precipitate.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of the solvent.
-
Data Presentation
Table 1: HPLC Purity Analysis Conditions
The following table summarizes typical starting conditions for HPLC analysis to assess the purity of this compound. Optimization may be required based on the specific instrument and impurities present.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Visualization
Experimental Workflow for Purification
The following diagram illustrates the general workflow for the purification of synthetic this compound.
Caption: Workflow for the purification of synthetic this compound.
Logical Diagram for Troubleshooting Poor HPLC Peak Shape
This diagram outlines a logical approach to troubleshooting common issues with HPLC peak shape.
Caption: Troubleshooting guide for poor HPLC peak shape.
References
How to handle the poor solubility of modified 6-Aza-2'-deoxyuridine derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling the poor solubility of modified 6-Aza-2'-deoxyuridine (B1247385) derivatives during their experiments.
Troubleshooting Guides
Issue 1: Modified this compound derivative does not dissolve in aqueous buffer.
Potential Cause: The intrinsic aqueous solubility of the modified this compound derivative is low. Many nucleoside analogs exhibit poor water solubility. For instance, while 2'-deoxyuridine (B118206) has a high water solubility of 90.6 mg/mL, related aza-nucleosides can have significantly lower solubilities[1].
Troubleshooting Steps:
-
Co-solvent System: Introduce a water-miscible organic co-solvent. Start with a small percentage (e.g., 1-5% v/v) and gradually increase if necessary. Common co-solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Polyethylene glycol 300/400 (PEG 300/400)
-
Propylene glycol
Always run a vehicle control in your experiments to account for any effects of the co-solvent.
-
-
pH Adjustment: If your derivative has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility. The pKa of this compound is approximately 6.8, indicating that its charge state, and thus solubility, will be pH-dependent[2].
-
For acidic derivatives, increasing the pH (making the solution more basic) will increase solubility.
-
For basic derivatives, decreasing the pH (making the solution more acidic) will increase solubility.
-
Perform a pH-solubility profile to determine the optimal pH range for your specific derivative.
-
-
Gentle Heating: Warming the solution to 37-50°C while stirring can aid dissolution. However, be cautious as prolonged heating can lead to degradation of the compound.
Issue 2: Precipitation of the derivative is observed during the experiment.
Potential Cause: The concentration of the derivative exceeds its solubility limit in the experimental medium, or a change in conditions (e.g., temperature, pH) has caused it to precipitate.
Troubleshooting Steps:
-
Decrease Concentration: If experimentally feasible, lower the working concentration of your derivative.
-
Re-dissolve with Co-solvent: Add a small amount of a suitable co-solvent (like DMSO or ethanol) to the medium to help re-dissolve the precipitate.
-
Maintain Temperature: Ensure the temperature of your experimental setup is consistent and does not drop, as this can decrease solubility.
-
Buffer Capacity: If working with different pH values, ensure your buffer has sufficient capacity to maintain the desired pH, as a shift could cause precipitation.
Issue 3: Inconsistent results in biological assays.
Potential Cause: Poor solubility can lead to inconsistent concentrations of the active compound in your assays. The compound may be precipitating out of solution, leading to lower than expected effective concentrations.
Troubleshooting Steps:
-
Visual Inspection: Before use, visually inspect your stock and working solutions for any signs of precipitation. If present, try to redissolve using the methods described above.
-
Solubility Enhancement Techniques: For consistent results, it may be necessary to employ more advanced formulation strategies to improve the solubility and stability of your derivative in the assay medium. These can include:
-
Cyclodextrin (B1172386) Complexation: Encapsulating the derivative within a cyclodextrin molecule can significantly increase its aqueous solubility.
-
Liposomal Formulation: Incorporating the derivative into liposomes can improve its solubility and cellular delivery.
-
-
Quantitative Analysis: Use a validated analytical method, such as HPLC, to confirm the concentration of your stock and working solutions before each experiment.
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents for dissolving modified this compound derivatives?
A1: Modified this compound derivatives, like many nucleoside analogs, often exhibit poor solubility in water. Common organic solvents used to prepare stock solutions include DMSO and ethanol. For example, while specific data for this compound is limited, the related compound 5-aza-2'-deoxycytidine is soluble in DMSO at up to 50 mg/mL but only at 0.25 mg/mL in water[3]. It is always recommended to start with a small amount of your compound to test its solubility in a new solvent.
Q2: How can I determine the optimal pH for dissolving my derivative?
A2: To determine the optimal pH for solubility, you can perform a pH-solubility profile. This involves preparing saturated solutions of your compound in a series of buffers with different pH values (e.g., from pH 2 to 10). After equilibration, the concentration of the dissolved compound in each buffer is measured. This will reveal the pH range where your derivative is most soluble.
Q3: What are cyclodextrins and how do they improve solubility?
A3: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. Poorly soluble molecules can be encapsulated within this hydrophobic cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule[4]. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced water solubility and a good safety profile[5].
Q4: What are the advantages of using a liposomal formulation?
A4: Liposomal formulations encapsulate the drug within a lipid bilayer, which can improve the solubility of both hydrophobic and hydrophilic compounds[6]. This encapsulation can also protect the drug from degradation, improve its pharmacokinetic profile, and facilitate its delivery into cells[5].
Q5: Can I use a prodrug approach to improve solubility?
A5: Yes, a prodrug strategy can be very effective. This involves chemically modifying the derivative to create a more soluble version (the prodrug) that is converted back to the active compound in the body or in the experimental system. For nucleoside analogs, this often involves adding a polar group, such as a phosphate (B84403) or an amino acid, to the molecule.
Data Presentation
Table 1: Solubility of Related Aza-Nucleoside Analogs in Common Solvents
| Compound | Solvent | Solubility | Reference |
| 5-Aza-2'-deoxycytidine | Water | 0.25 mg/mL | [3] |
| 5-Aza-2'-deoxycytidine | DMSO | 50 mg/mL | [3] |
| 6-Azathymine | Water | Poorly soluble | [7] |
| 6-Azathymine | DMSO | Soluble | [7] |
| VU0238429 (an indole (B1671886) derivative) | DMSO | ≥20 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol is a general guideline for forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and can be adapted for your specific modified this compound derivative.
Materials:
-
Modified this compound derivative
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Dissolve the Components:
-
Dissolve the modified this compound derivative and HP-β-CD in a 1:1 molar ratio in a mixture of acetone and water (e.g., 3:1 v/v).
-
-
Complex Formation:
-
Slowly add the derivative solution to the HP-β-CD solution while stirring continuously.
-
Maintain stirring for at least 6 hours at room temperature to allow for complex formation.
-
-
Solvent Removal:
-
Partially remove the solvent using a rotary evaporator at a controlled temperature (e.g., 45°C).
-
-
Lyophilization:
-
Freeze the resulting solution and then lyophilize it for 24-48 hours to obtain a dry powder of the inclusion complex.
-
-
Solubility Assessment:
-
Determine the solubility of the complex in your desired aqueous buffer and compare it to the solubility of the uncomplexed derivative.
-
Protocol 2: Liposomal Formulation (Thin-Film Hydration Method)
This is a general protocol for encapsulating a poorly soluble drug into liposomes[6].
Materials:
-
Modified this compound derivative
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve the derivative, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the lipids can be optimized, a common starting point is a 7:3 molar ratio of DSPC to cholesterol.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer pre-heated to a temperature above the lipid transition temperature (e.g., 60°C for DSPC).
-
Vortex the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated drug by dialysis or size exclusion chromatography.
-
Protocol 3: Quantification of Solubility by HPLC
This protocol provides a general framework for developing an HPLC method to quantify the concentration of your derivative in solubility studies.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Your modified this compound derivative for preparing standards.
Procedure:
-
Method Development:
-
Optimize the mobile phase composition and flow rate to achieve good separation and a symmetrical peak shape for your compound. A gradient elution may be necessary if there are impurities. A common starting point is a 50:50 mixture of buffer and organic solvent.
-
Determine the wavelength of maximum absorbance (λmax) for your derivative using a UV-Vis spectrophotometer and set the HPLC's UV detector to this wavelength.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of your derivative of known concentrations in the mobile phase.
-
Inject each standard into the HPLC and record the peak area.
-
Plot a calibration curve of peak area versus concentration. This curve should be linear over your expected concentration range.
-
-
Sample Analysis:
-
Prepare your samples from the solubility experiments (e.g., the supernatant from the pH-solubility profile).
-
Inject the samples into the HPLC and record the peak areas.
-
Use the calibration curve to determine the concentration of your derivative in each sample.
-
Visualizations
Caption: Troubleshooting workflow for poor solubility of this compound derivatives.
Caption: Logical relationships between the compound, solubilization methods, and desired outcome.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound CAS#: 20500-29-2 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. onlinepharmacytech.info [onlinepharmacytech.info]
- 5. Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation—The Case of Macasiamenene F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 6-Aza-2'-deoxyuridine and Other Pyrimidine Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 6-Aza-2'-deoxyuridine and other key pyrimidine (B1678525) analogs, including 5-Fluorouracil (B62378), Gemcitabine (B846), and Cytarabine. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative performance data, details experimental protocols, and visualizes key pathways to support informed decision-making in research and development.
At a Glance: Comparative Performance of Pyrimidine Analogs
The following tables provide a summary of the available quantitative data for this compound and its counterparts, offering a comparative overview of their efficacy in various experimental settings.
Table 1: Comparative in Vitro Cytotoxicity of Pyrimidine Analogs in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Citation |
| This compound (as 6-aza-BVDU) | - | - | 8 µg/mL (HSV-1), 190 µg/mL (HSV-2) | [1] |
| 5-Fluorouracil | Murine Tumor Lines | Colony Assay | 5 - 32 | [2] |
| Human Pancreatic Cancer | Colony Assay | 30 - 210 | [2] | |
| MiaPaCa-2 (Pancreatic) | MTT Assay | 13.2 ± 1.1 | [3] | |
| 5-Fluoro-2'-deoxyuridine (B1346552) (FdUrd) | Murine Tumor Lines | Colony Assay | 5 - 32 | [2] |
| Human Pancreatic Cancer | Colony Assay | 30 - 210 | [2] | |
| Gemcitabine | Pancreatic Cancer | - | - | [4] |
| MiaPaCa-2 (Pancreatic) | MTT Assay | 24.2 ± 1.3 | [3] | |
| 5-Aza-2'-deoxycytidine (Decitabine) | Various Cancer Cell Lines | - | < 0.05 to > 2 | [3] |
Table 2: Comparative in Vitro Antiviral Activity of Pyrimidine Analogs
| Compound | Virus | Cell Line | Assay Type | EC50 / ID50 | Citation |
| This compound (as 6-aza-BVDU) | Herpes Simplex Virus 1 (HSV-1) | - | - | 8 µg/mL | [1] |
| Herpes Simplex Virus 2 (HSV-2) | - | - | 190 µg/mL | [1] | |
| Brivudine (BVDU) | Herpes Simplex Virus 1 (HSV-1) | - | - | 0.015 µg/mL | [1] |
| Herpes Simplex Virus 2 (HSV-2) | - | - | 1.6 µg/mL | [1] | |
| Gemcitabine | Coxsackievirus B3 (CVB3) | - | - | 1 - 5 µM | [5] |
| Enterovirus 71 (EV71) | - | - | 1 - 5 µM | [5] | |
| Influenza A and B Viruses | - | - | 0.3 - 0.7 µM | [6] |
Mechanism of Action and Signaling Pathways
Pyrimidine analogs primarily function as antimetabolites. They mimic naturally occurring pyrimidine nucleosides and, upon intracellular phosphorylation, can be incorporated into DNA and RNA or inhibit essential enzymes involved in nucleotide biosynthesis. This interference with nucleic acid synthesis leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells and virus-infected cells.
One of the key targets for many pyrimidine analogs is the pyrimidine biosynthesis pathway. 6-Azauridine (B1663090), the riboside counterpart to this compound, is known to be converted to 6-azauridylate, which is a potent inhibitor of orotidine (B106555) 5'-monophosphate (OMP) decarboxylase, a critical enzyme in the de novo synthesis of pyrimidines. Inhibition of this enzyme leads to a depletion of pyrimidine nucleotides necessary for DNA and RNA synthesis.
dot
Caption: De Novo Pyrimidine Biosynthesis Pathway and points of inhibition by pyrimidine analogs.
Furthermore, the cellular stress induced by DNA damage and metabolic disruption caused by pyrimidine analogs often activates the p53 signaling pathway. The tumor suppressor protein p53 can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis. Studies on 6-azauridine have shown that its cytotoxic effects can be dependent on p53.
dot
Caption: Simplified p53 signaling pathway activated by pyrimidine analog-induced cellular stress.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental results. Below are protocols for key assays used in the evaluation of pyrimidine analogs.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine analog compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
dot
References
- 1. Synthesis and antiviral properties of 5-(2-substituted vinyl)-6-aza-2'-deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of 5-fluorouracil and 5-fluoro-2'-deoxyuridine as an effector in radiation-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II trial of gemcitabine (2,2'-difluorodeoxycytidine) in patients with adenocarcinoma of the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 6-Aza-2'-deoxyuridine versus BVDU Against Herpes Viruses: A Guide for Researchers
This guide provides a detailed comparison of the antiviral efficacy of 6-Aza-2'-deoxyuridine and (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) against various herpes viruses. The information is intended for researchers, scientists, and professionals involved in drug development. While direct comparative data for this compound is limited, this guide presents available data for a closely related derivative, (E)-5-(2-bromovinyl)-6-aza-2'-deoxyuridine (6-aza-BVDU), to offer valuable insights.
Data Presentation: Antiviral Activity and Cytotoxicity
The following tables summarize the available quantitative data on the antiviral efficacy (EC₅₀/ID₅₀) and cytotoxicity (CC₅₀) of the compounds. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a key indicator of a compound's therapeutic potential.
Table 1: Antiviral Efficacy (EC₅₀/ID₅₀ in µg/mL) of 6-aza-BVDU and BVDU against Herpes Simplex Virus (HSV)
| Compound | Virus Strain | ID₅₀ (µg/mL) |
| (E)-5-(2-bromovinyl)-6-aza-2'-deoxyuridine (6-aza-BVDU) | HSV-1 | 8 |
| HSV-2 | 190 | |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) | HSV-1 | 0.015 |
| HSV-2 | 1.6 |
ID₅₀ (50% inhibitory dose) is analogous to EC₅₀ (50% effective concentration).
Table 2: Antiviral Efficacy (EC₅₀ in µg/mL) of BVDU against Various Herpes Viruses
| Virus | Cell Line | EC₅₀ (µg/mL) |
| Herpes Simplex Virus Type 1 (HSV-1) | MKN-28 | 0.0032 |
| Herpes Simplex Virus Type 2 (HSV-2) | MKN-28 | 0.09 |
| Varicella-Zoster Virus (VZV) | Human Embryonic Fibroblasts | 0.001 - 0.01 |
Note: Extensive searches did not yield specific EC₅₀ or CC₅₀ values for this compound against herpes viruses. The data for 6-aza-BVDU is presented as the closest available comparison. Cytotoxicity data (CC₅₀) for 6-aza-BVDU was not found in the reviewed literature, preventing the calculation of its Selectivity Index. BVDU, however, is known to be highly selective, with cytotoxic concentrations being 5,000- to 10,000-fold greater than its effective antiviral dose against HSV-1[1].
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Vero cells (or other susceptible cell lines)
-
Herpes virus stock (e.g., HSV-1, HSV-2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Methylcellulose overlay medium
-
Crystal Violet staining solution
-
6-well or 24-well cell culture plates
-
Test compounds (this compound, BVDU)
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well or 24-well plates at a density that will result in a confluent monolayer the next day.
-
Virus Infection: On the day of the experiment, remove the growth medium and infect the cell monolayer with a diluted virus stock to produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After incubation, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Add an overlay medium containing various concentrations of the test compounds. A virus control (no compound) and a cell control (no virus, no compound) should be included.
-
Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Remove the overlay medium and fix the cells with a solution like 10% formalin. Stain the cells with a 0.5% Crystal Violet solution. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and, conversely, cytotoxicity of a compound.
Materials:
-
Vero cells (or other relevant cell lines)
-
DMEM with FBS and antibiotics
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Exposure: Add serial dilutions of the test compounds to the wells. Include a cell control with no compound.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The CC₅₀ value is the concentration of the compound that reduces cell viability by 50%.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the proposed mechanisms of action for BVDU and the parent compound of the 6-aza-uridine family.
Caption: Mechanism of action of BVDU against herpes viruses.
Caption: Proposed mechanism of action for 6-azauridine analogs.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a plaque reduction assay.
Caption: General workflow of a plaque reduction assay.
References
Comparative Analysis of 6-Aza-2'-deoxyuridine's Inhibitory Action on ThyX and ThyA Thymidylate Synthases
For Immediate Release
This guide provides a detailed comparison of the inhibitory effects of 6-Aza-2'-deoxyuridine (B1247385) on two distinct classes of thymidylate synthases, ThyX and ThyA. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development who are focused on antimicrobial agent discovery, particularly for pathogens like Mycobacterium tuberculosis that possess one or both of these essential enzymes.
Thymidylate synthase is a critical enzyme in the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), a necessary precursor for DNA synthesis. The two main families of this enzyme, ThyA and ThyX, are structurally and mechanistically different, presenting an opportunity for the development of selective inhibitors. This guide focuses on the inhibitory potential of this compound, a nucleoside analog, against both these enzymes.
Quantitative Data Summary
The inhibitory activity of this compound, in its monophosphate form (6-aza-dUMP), has been evaluated against both ThyX and ThyA synthases, primarily from Mycobacterium tuberculosis. The available data consistently demonstrates a marked difference in the compound's efficacy against these two enzymes.
| Compound | Target Enzyme | Organism | Inhibitory Activity | Reference |
| This compound 5'-monophosphate (6-aza-dUMP) | ThyX | Mycobacterium tuberculosis | Weak inhibition (33% at 50 µM) | [1][2] |
| 5-substituted 6-aza-dUMP derivative | ThyX | Mycobacterium tuberculosis | Weak inhibition (40% at 50 µM) | [1][2] |
| This compound 5'-monophosphate and its derivatives | ThyA | Mycobacterium tuberculosis | No significant inhibitory activity | [1][2] |
Experimental Findings
Studies on 5-substituted analogs of this compound 5'-monophosphate have revealed that the parent compound, 6-aza-dUMP, exhibits weak inhibitory activity against the flavin-dependent thymidylate synthase, ThyX.[1][2] Specifically, at a concentration of 50 µM, 6-aza-dUMP inhibited mycobacterial ThyX activity by 33%.[1][2] Certain modifications to the 5-position of the azauracil ring retained or slightly altered this weak inhibition, while others led to a complete loss of activity.[1][2]
In stark contrast, none of the synthesized 6-aza-dUMP derivatives showed any significant inhibitory effect on the classical thymidylate synthase, ThyA, from the same organism.[1][2] This pronounced selectivity, albeit with low potency for ThyX, underscores the structural and mechanistic differences between the two enzymes, which can be exploited for designing more potent and selective inhibitors.
Experimental Protocols
The following are generalized methodologies for assessing the inhibitory activity of compounds against ThyX and ThyA synthases.
ThyX Inhibition Assay (Spectrophotometric)
This assay measures the decrease in NADPH concentration, which is consumed during the ThyX-catalyzed reaction.
-
Reaction Mixture Preparation: A typical reaction mixture in a 96-well plate contains the buffer (e.g., 50 mM HEPES, pH 8.0), MgCl2 (e.g., 10 mM), NaCl (e.g., 300 mM), FAD (e.g., 500 µM), dUMP, and the test inhibitor (this compound) at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of purified ThyX enzyme.
-
Initiation and Measurement: The reaction is started by adding NADPH (e.g., 1 mM).[3] The oxidation of NADPH to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer or plate reader.[4][5]
-
Data Analysis: The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values can be calculated by fitting the data to a dose-response curve.
ThyA Inhibition Assay (Spectrophotometric)
This assay monitors the conversion of N5,N10-methylenetetrahydrofolate to dihydrofolate, which is accompanied by an increase in absorbance at 340 nm.
-
Reaction Mixture Preparation: The reaction mixture typically includes a buffer (e.g., Tris-HCl), dUMP, the cofactor N5,N10-methylenetetrahydrofolate, and the test inhibitor at varying concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of purified ThyA enzyme.
-
Measurement: The increase in absorbance at 340 nm is monitored over time.
-
Data Analysis: The initial reaction velocities are determined from the linear phase of the reaction. The percentage of inhibition and IC50 values are calculated as described for the ThyX assay.
Visualizing the Mechanisms and Workflow
To better understand the systems and processes discussed, the following diagrams have been generated.
Caption: Catalytic pathway of ThyA synthase.
Caption: Catalytic pathway of ThyX synthase.
Caption: General experimental workflow for inhibitor screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of this compound monophosphate analogs as inhibitors of thymidylate synthases, and as substrates or inhibitors of thymidine monophosphate kinase in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a new Mycobacterium tuberculosis thymidylate synthase X inhibitor with a unique inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic and structural basis for inhibition of thymidylate synthase ThyX - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Aza-2'-deoxyuridine and 5-Fluorouracil in Oncology Research
A Head-to-Head Comparison of Two Pyrimidine (B1678525) Analogs in Cancer Cell Lines
Introduction
Pyrimidine analogs have long been a cornerstone of cancer chemotherapy. By mimicking the natural pyrimidine bases, these compounds can disrupt the synthesis of DNA and RNA, leading to the death of rapidly dividing cancer cells. 5-Fluorouracil is a widely used and extensively studied chemotherapeutic agent. In contrast, 6-Aza-2'-deoxyuridine is a less-characterized analog. This guide provides a detailed comparison of these two compounds, summarizing their known mechanisms of action and presenting available cytotoxicity data to inform researchers, scientists, and drug development professionals.
5-Fluorouracil (5-FU): A Well-Established Antimetabolite
5-FU is a fluorinated pyrimidine analog that has been a mainstay in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers, for decades.
Mechanism of Action
The anticancer effects of 5-FU are multifaceted and stem from its conversion into several active metabolites within the cell. These metabolites exert their cytotoxic effects through three primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase, blocking the synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis. This leads to a "thymineless death" in cancer cells.
-
Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.
-
Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting RNA processing and function.
Signaling Pathways
Recent research has shed light on the complex signaling pathways involved in the cellular response to 5-FU. In some cancer types, 5-FU-induced stress can activate p53-dependent apoptosis.[1] Furthermore, resistance to 5-FU has been linked to the activation of several signaling pathways, including JAK/STAT, Wnt, Notch, NF-κB, and Hedgehog.[2]
In Vitro Cytotoxicity of 5-Fluorouracil
The following table summarizes the 50% inhibitory concentration (IC50) values of 5-FU in various cancer cell lines as reported in the literature. It is important to note that these values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| HCT 116 | Colorectal Carcinoma | ~13.5 | 72 hours |
| HT-29 | Colorectal Carcinoma | ~11.25 | 120 hours |
| DLD-1 | Colorectal Carcinoma | ~214.3 | 24 hours |
| SK-MES-1 | Lung Carcinoma | ~202.2 | 24 hours |
| SW48 | Colorectal Carcinoma | ~19.85 | 48 hours |
| LS180 | Colorectal Carcinoma | ~58.22 | 48 hours |
This compound: An Investigational Pyrimidine Analog
This compound is a pyrimidine nucleoside analog that has been investigated for its antitumor properties. However, there is a notable scarcity of recent and comprehensive data on its activity compared to 5-FU. Much of the mechanistic understanding is derived from studies on the related compound, 6-Azauridine (6-AZA).
Mechanism of Action
The primary mechanism of action of 6-azapyrimidines is believed to be the inhibition of the de novo pyrimidine biosynthesis pathway.[1] By acting as an analog of uridine (B1682114), 6-Azauridine can be converted to 6-azauridylate, which inhibits orotidylate decarboxylase, a key enzyme in the synthesis of uridine monophosphate (UMP). This leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
More recent studies on 6-Azauridine suggest that it can also induce autophagy-mediated cell death. This process appears to be dependent on the activation of the p53 and AMPK signaling pathways.[1] The cytotoxic effects of 6-AZA have been observed to be more pronounced in cancer cells with wild-type p53.[1]
Signaling Pathways
Based on studies with 6-Azauridine, the key signaling pathways implicated in its cytotoxic effects are:
-
p53 Signaling: Activation of the p53 pathway appears to be crucial for 6-AZA-induced autophagy-mediated cell death.
-
AMPK Signaling: The energy-sensing AMPK pathway is also involved in the induction of autophagy by 6-AZA.
In Vitro Cytotoxicity of this compound
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the comparison of cytotoxic agents.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and 5-Fluorouracil) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the compounds as described above. After incubation, harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[4][5]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate for at least 2 hours at -20°C.
-
Washing and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.[6]
Visualizing Mechanisms and Workflows
5-Fluorouracil: Metabolic and Signaling Pathways
Caption: Metabolic activation and cytotoxic mechanisms of 5-Fluorouracil.
This compound: A Proposed Mechanism of Action
Caption: Proposed mechanisms of action for this compound.
Experimental Workflow for Cytotoxicity Comparison
Caption: A typical workflow for comparing the cytotoxicity of two compounds.
References
- 1. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-tumour activity of DNA methylation inhibitor 5-aza-2′-deoxycytidine is enhanced by the common analgesic paracetamol through induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical antitumor activity of 5-aza-2'-deoxycytidine against human and neck cancer xenografts [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 6-Aza-2'-deoxyuridine and Other Nucleoside Analogs in Antiviral Screening
A Comprehensive Analysis of Antiviral Activity Across Various Cell Lines
This guide provides a comparative analysis of the antiviral activity of 6-Aza-2'-deoxyuridine and its parent compound, 6-azauridine (B1663090), alongside the well-established antiviral drug, Acyclovir (B1169). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' potential as antiviral agents. This document summarizes quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the proposed mechanism of action.
Quantitative Comparison of Antiviral Activity and Cytotoxicity
The antiviral efficacy of a compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to the host cells. This is typically quantified by the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window.
Due to the limited availability of direct comparative studies for this compound across multiple cell lines, this guide includes data for its parent nucleoside, 6-azauridine, and the widely used anti-herpetic drug, Acyclovir, to provide a valuable benchmark. The following tables summarize the available data for these compounds against Herpes Simplex Virus Type 1 (HSV-1).
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Acyclovir | HSV-1 | Vero | 8.5 | [1] |
| Acyclovir | HSV-1 | MRC-5 | 3.3 | [1] |
| 6-Azauridine | Flaviviruses | Vero | Active | [2] |
Table 1: Antiviral Efficacy (EC50) of Nucleoside Analogs. Note: A study on 6-azauridine demonstrated its activity against 11 pathogenic flaviviruses in Vero cells; however, specific EC50 values were not provided[2].
| Compound | Cell Line | CC50 (µM) | Reference |
| Acyclovir | Vero | 2751.5 (617 µg/mL) | [3] |
| Acyclovir | Macrophages | > 20 | [1] |
| 6-Azauridine | Various Cancer Lines | Cytotoxic | [4] |
| Compound | Virus | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Acyclovir | HSV-1 | Vero | 2751.5 | 8.5 | 323.7 | [1][3] |
| Acyclovir | HSV-1 | MRC-5 | > 20 | 3.3 | > 6.1 | [1] |
Table 3: Selectivity Index of Acyclovir.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the antiviral activity and cytotoxicity of compounds like this compound.
Plaque Reduction Assay for Antiviral Efficacy
This assay is the gold standard for measuring the ability of a compound to inhibit the replication of cytopathic viruses, such as Herpes Simplex Virus.
-
Cell Seeding: Seed confluent monolayers of a suitable cell line (e.g., Vero cells) in 6-well or 12-well plates and incubate overnight to allow for cell adherence.
-
Virus Infection: Aspirate the culture medium and infect the cell monolayers with a viral suspension at a known multiplicity of infection (MOI) for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: Following incubation, remove the virus inoculum and overlay the cell monolayers with a semi-solid medium (e.g., methylcellulose (B11928114) or agarose) containing various concentrations of the test compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plates for 2-3 days at 37°C in a humidified CO2 incubator to allow for plaque formation.
-
Plaque Visualization and Counting: After the incubation period, fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet. The plaques, which are clear zones of dead or lysed cells, can then be counted.
-
EC50 Determination: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Exposure: Treat the cells with serial dilutions of the test compound for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours). Include untreated cell controls.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
CC50 Determination: The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Experimental Workflow
6-Azauridine, the parent compound of this compound, is a pyrimidine (B1678525) analog that exerts its antiviral effect by interfering with nucleic acid synthesis. As a uridine (B1682114) analog, it can be metabolized by cellular enzymes and incorporated into viral RNA, leading to the inhibition of viral replication. 6-Azauridine is known to be a broad-spectrum antimetabolite that inhibits both DNA and RNA viruses[5]. Its mechanism involves the inhibition of orotidylic acid decarboxylase, an essential enzyme in the de novo pyrimidine biosynthesis pathway, and it also inhibits the transport of orotic acid into the cell[5].
Caption: Proposed antiviral mechanism of 6-Azauridine.
The experimental workflow for evaluating the antiviral activity of a compound like this compound involves a series of in vitro assays to determine its efficacy and toxicity.
Caption: General workflow for in vitro antiviral drug screening.
References
- 1. The potency of acyclovir can be markedly different in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interferon, ribavirin, 6-azauridine and glycyrrhizin: antiviral compounds active against pathogenic flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral action and selectivity of 6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
How does 6-Aza-2'-deoxyuridine compare to its ribonucleoside counterpart, 6-azauridine?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two closely related nucleoside analogs, 6-Aza-2'-deoxyuridine (B1247385) and its ribonucleoside counterpart, 6-azauridine (B1663090). Both compounds have been investigated for their potential as therapeutic agents, primarily in the fields of oncology and virology. Their distinct structural differences, however, lead to different molecular targets and mechanisms of action, which are detailed below.
At a Glance: Key Differences
| Feature | This compound | 6-Azauridine |
| Structure | Deoxyribonucleoside analog of uridine (B1682114) | Ribonucleoside analog of uridine |
| Primary Target | Thymidylate Synthase (TS) | Orotidine (B106555) 5'-Phosphate Decarboxylase (OMP Decarboxylase or UMPS)[1] |
| Active Form | This compound-5'-monophosphate (6-aza-dUMP) | 6-Azauridine-5'-monophosphate (B1206782) (6-aza-UMP)[1] |
| Mechanism of Action | Inhibition of de novo thymidine (B127349) synthesis, leading to impaired DNA synthesis and repair. | Inhibition of de novo pyrimidine (B1678525) biosynthesis, leading to depletion of uridine and cytidine (B196190) nucleotides, affecting both RNA and DNA synthesis.[2] |
| Therapeutic Area | Investigated as an antibacterial (mycobacteria) and antiviral agent. | Investigated as an antineoplastic and antiviral agent.[3][4][5] |
Structural and Mechanistic Comparison
6-Azauridine and this compound are both pyrimidine analogs, differing only in the sugar moiety attached to the 6-azauracil (B101635) base. 6-Azauridine contains a ribose sugar, classifying it as a ribonucleoside, while this compound contains a deoxyribose sugar, making it a deoxyribonucleoside. This seemingly small structural difference dictates their distinct metabolic fates and intracellular targets.
6-Azauridine: Targeting Pyrimidine Biosynthesis
6-Azauridine acts as a prodrug and is intracellularly phosphorylated to its active form, 6-azauridine-5'-monophosphate (6-aza-UMP).[1] 6-aza-UMP is a potent competitive inhibitor of orotidine-5'-phosphate (OMP) decarboxylase, the final enzyme in the de novo pyrimidine biosynthesis pathway.[6] This inhibition leads to a depletion of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides, thereby affecting the synthesis of RNA and DNA.
The inhibition of OMP decarboxylase by 6-aza-UMP has been quantified with a reported inhibition constant (Ki) of 12.4 μM.[6]
This compound: A Thymidylate Synthase Inhibitor
In contrast, this compound is phosphorylated to this compound-5'-monophosphate (6-aza-dUMP). This active form targets thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary component of DNA. By inhibiting TS, 6-aza-dUMP disrupts DNA synthesis and repair. Studies have shown that 6-aza-dUMP exhibits weak to moderate inhibitory activity against mycobacterial thymidylate synthases (ThyX and ThyA).[7][8]
Cellular Effects and Signaling Pathways
6-Azauridine: Induction of Autophagy via p53 and AMPK
Recent studies have elucidated a novel mechanism of action for 6-azauridine, demonstrating its ability to induce autophagy-mediated cell death in cancer cells.[3][4][5] This process is dependent on the activation of the tumor suppressor protein p53 and AMP-activated protein kinase (AMPK).[3][5][9] The activation of this pathway leads to the formation of autophagosomes and subsequent cell death.[3][4][5]
This compound: Impact on DNA Integrity
The primary downstream effect of this compound is the inhibition of DNA synthesis due to the depletion of dTMP. This can lead to cell cycle arrest, particularly in the S phase, and the induction of DNA damage responses.[10][11] While the detailed signaling pathways activated by this compound-induced DNA damage are not as well-characterized as those for 6-azauridine, it is expected to involve pathways that sense and respond to replicative stress, potentially involving proteins like ATM and Chk2.[12]
Quantitative Performance Data
Direct comparative studies on the cytotoxic effects of this compound and 6-azauridine in the same cell lines are limited. However, data on their inhibitory activity against their respective targets are available.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Cell Line/Organism |
| 6-Azauridine-5'-monophosphate (6-aza-UMP) | Orotidine 5'-Phosphate Decarboxylase | 12.4 μM[6] | Yeast[1] |
| This compound-5'-monophosphate (6-aza-dUMP) | Thymidylate Synthase (ThyX) | Weak inhibition (33% at 50 µM)[7] | Mycobacterium tuberculosis[7] |
Experimental Protocols
Orotidine 5'-Phosphate Decarboxylase Activity Assay
This spectrophotometric assay measures the conversion of OMP to UMP.
Principle: The decarboxylation of OMP to UMP results in a decrease in absorbance at 295 nm.[13]
Reagents: [13]
-
30 mM Tris-HCl buffer, pH 8.0
-
75 mM MgCl₂
-
18 mM Orotidine 5'-Monophosphate (OMP)
-
OMP Decarboxylase enzyme solution
Procedure: [13]
-
In a quartz cuvette, combine Tris-HCl buffer, MgCl₂, and OMP solution.
-
Equilibrate the mixture to 30°C and monitor the absorbance at 295 nm until stable.
-
Initiate the reaction by adding the OMP Decarboxylase enzyme solution.
-
Record the decrease in absorbance at 295 nm for approximately 5 minutes.
-
The rate of reaction is calculated from the linear portion of the curve.
-
For inhibition studies, the enzyme is pre-incubated with the inhibitor before the addition of OMP.
Unit Definition: One unit of OMP decarboxylase converts 1.0 µmole of OMP to UMP per hour at pH 8.0 at 30°C.[13]
Thymidylate Synthase Activity Assay
This assay is based on the release of tritium (B154650) from [5-³H]dUMP during its conversion to dTMP.[14][15]
Principle: The conversion of [5-³H]dUMP to dTMP by thymidylate synthase releases tritium into the aqueous solvent. The amount of released tritium is proportional to the enzyme activity.
Reagents: [14]
-
50 mM Tris-HCl buffer, pH 7.5, containing 2 mM dithiothreitol
-
[5-³H]deoxyuridine 5'-monophosphate ([5-³H]dUMP)
-
5,10-methylenetetrahydrofolate (cofactor)
-
Cell lysate containing thymidylate synthase
-
Activated charcoal suspension
-
Scintillation cocktail
Procedure:
-
Prepare cell lysates by sonication in Tris-HCl buffer.[14]
-
The reaction mixture contains the cell lysate, [5-³H]dUMP, and 5,10-methylenetetrahydrofolate in the buffer.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding an activated charcoal suspension, which binds to the unreacted [5-³H]dUMP.[15]
-
Centrifuge the mixture to pellet the charcoal.
-
Measure the radioactivity of the supernatant, which contains the released tritium, using a liquid scintillation counter.
-
For inhibition studies, the inhibitor is added to the reaction mixture before the substrate.
Experimental Workflow Diagram
Conclusion
This compound and 6-azauridine, despite their structural similarity, are distinct compounds with different mechanisms of action and therapeutic potentials. 6-Azauridine targets the de novo pyrimidine biosynthesis pathway by inhibiting OMP decarboxylase, impacting both RNA and DNA synthesis. In contrast, this compound specifically targets thymidylate synthase, thereby disrupting DNA synthesis. The discovery of 6-azauridine's ability to induce autophagy through the p53 and AMPK pathways opens new avenues for its therapeutic application. Further direct comparative studies are warranted to fully elucidate their relative efficacy and potential for clinical use in various disease contexts.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. Effect of 6-azauridine on de novo pyrimidine biosynthesis in cultured Ehrlich ascites cells. Orotate inhibition of dihydroorotase and dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6-Azauridine Induces Autophagy-Mediated Cell Death via a p53- and AMPK-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of inhibitors of orotidine monophosphate decarboxylase using bioisosteric replacement and determination of inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of this compound monophosphate analogs as inhibitors of thymidylate synthases, and as substrates or inhibitors of thymidine monophosphate kinase in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell cycle effects and cellular pharmacology of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of aza-anthracenedione-induced DNA damage and cytotoxicity in experimental tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA damage signaling, impairment of cell cycle progression, and apoptosis triggered by 5-ethynyl-2'-deoxyuridine incorporated into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of the DNA damage induced by 6-Aza-2'-deoxyuridine and 5,6-dihydro-5-azacytidine.
In the landscape of epigenetic modulators, nucleoside analogs have carved a significant niche, primarily through their ability to inhibit DNA methylation, a key mechanism in gene silencing. Among these, 6-Aza-2'-deoxyuridine and its close analog, 5-Aza-2'-deoxycytidine (Decitabine), alongside 5,6-dihydro-5-azacytidine (B1221591), have been subjects of extensive research. While both classes of compounds are designed to interfere with DNA methyltransferases (DNMTs), their incorporation into DNA initiates distinct cascades of cellular stress and DNA damage responses. This guide provides a detailed comparative study of the DNA damage profiles induced by these compounds, supported by experimental data and methodologies, to aid researchers and drug development professionals in understanding their differential mechanisms of action.
Key Differences in Induced DNA Damage
The DNA damage elicited by this compound/5-Aza-2'-deoxycytidine and 5,6-dihydro-5-azacytidine manifests with distinct characteristics, from the nature of the DNA lesions to their persistence and the cellular repair pathways they activate.
5-Aza-2'-deoxycytidine is characterized by its chemical instability upon incorporation into DNA. This leads to the formation of alkali-labile sites , which are persistent, lasting for up to 48 hours.[1][2] The primary mechanism involves the covalent trapping of DNMTs on the DNA, which can stall replication forks, leading to the formation of DNA double-strand breaks (DSBs) .[3][4] This, in turn, activates a robust DNA damage response (DDR) cascade. In contrast, 5,6-dihydro-5-azacytidine , a more stable analog, induces single-strand breaks (SSBs) that are not alkali-labile.[1][2] These lesions are more readily repaired, with significant clearance observed within 24 hours.[1][2] A notable effect of 5,6-dihydro-5-azacytidine is a pronounced and complete inhibition of DNA elongation for at least six hours following its removal, a characteristic not observed with 5-Aza-2'-deoxycytidine.[1][2] Both compounds necessitate incorporation into the DNA to exert their cytotoxic effects.[1][2]
Comparative Data on DNA Damage and Cellular Response
The following tables summarize the quantitative and qualitative differences in the effects of 5-Aza-2'-deoxycytidine and 5,6-dihydro-5-azacytidine on DNA integrity and cell cycle progression.
| Parameter | 5-Aza-2'-deoxycytidine | 5,6-dihydro-5-azacytidine | Reference |
| Primary DNA Lesion | Alkali-labile sites, DNA double-strand breaks (DSBs) | Single-strand breaks (SSBs) | [1][2][3] |
| Persistence of Lesions | High (persist for up to 48 hours) | Low (significantly repaired within 24 hours) | [1][2] |
| Effect on DNA Elongation | Minimal effect | Complete inhibition for at least 6 hours post-treatment | [1][2] |
| Chemical Stability in DNA | Chemically unstable | Chemically stable | [1][2] |
| Cytotoxicity | More cytotoxic at comparable doses for hypomethylation | Less cytotoxic and more stable | [5][6] |
| Cellular Response | 5-Aza-2'-deoxycytidine | 5,6-dihydro-5-azacytidine | Reference |
| Activated DNA Damage Response Proteins | ATM, ATR, CHK1, BRCA1, NBS1, RAD51, γH2AX, p53 | Likely involves SSB repair pathways (e.g., BER, PARP) | [3] |
| Cell Cycle Arrest | G2/M phase arrest | Information not as extensively documented | [3][7] |
| Apoptosis Induction | Induces apoptosis through both p53-dependent and independent pathways | Induces apoptosis | [8][9] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the experimental approaches used to characterize the DNA damage, the following diagrams are provided.
Caption: DNA damage response pathway induced by 5-Aza-2'-deoxycytidine.
Caption: DNA damage and response pathway for 5,6-dihydro-5-azacytidine.
Caption: General experimental workflow for comparative DNA damage analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key assays used to evaluate the DNA damage induced by these compounds.
Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks and alkali-labile sites.
-
Cell Preparation: Harvest cells treated with 5-Aza-2'-deoxycytidine or 5,6-dihydro-5-azacytidine and a control group. Resuspend cells in ice-cold PBS to a concentration of approximately 2 x 10^4 cells/mL.
-
Embedding: Mix 10 µL of the cell suspension with 70 µL of 1% low melting point agarose (B213101) at 37°C. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow to solidify at 4°C for 5 minutes.
-
Lysis: Remove the coverslip and immerse the slides in freshly prepared, cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for 1 hour at 4°C.[10][11]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).[10][11] Allow the DNA to unwind for 20-40 minutes. Perform electrophoresis at 25V and ~300 mA for 20-30 minutes.[12]
-
Neutralization and Staining: Gently wash the slides three times with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.[12] Stain the DNA with a fluorescent dye such as SYBR Gold or DAPI.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.
γH2AX Foci Formation Assay
This immunofluorescence-based assay detects the phosphorylation of histone H2AX, a marker for DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with the compounds of interest for the desired time.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with 1% BSA in PBS for 1 hour. Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
-
Imaging and Quantification: Mount the coverslips onto microscope slides. Acquire images using a fluorescence or confocal microscope. Quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates a higher level of DSBs.[13][14]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the compounds for the specified duration. Harvest the cells, including any floating cells, by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases.[15][16]
References
- 1. Differences in DNA damage produced by incorporation of 5-aza-2'-deoxycytidine or 5,6-dihydro-5-azacytidine into DNA of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aza-2'-deoxycytidine causes replication lesions that require Fanconi anemia-dependent homologous recombination for repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2′-deoxy-5,6-dihydro-5-azacytidine—a less toxic alternative of 2′-deoxy-5-azacytidine: A comparative study of hypomethylating potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2´-deoxy-5,6-dihydro-5-azacytidine - a less toxic alternative of 2´-deoxy-5-azacytidine: a comparative study of hypomethylating potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Azacytidine, a DNA methyltransferase inhibitor, induces ATR-mediated DNA double-strand break responses, apoptosis, and synergistic cytotoxicity with doxorubicin and bortezomib against multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. mdpi.com [mdpi.com]
- 11. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Frontiers | Examination of the Cell Cycle Dependence of Cytosine and Adenine Base Editors [frontiersin.org]
Cross-species comparison of 6-Aza-2'-deoxyuridine's effect on thymidylate synthases.
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of antimicrobial and anticancer drug development, thymidylate synthase (TS) remains a pivotal target. This enzyme plays a crucial role in DNA synthesis by catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] The inhibition of TS can lead to "thymineless death" in rapidly dividing cells, a principle exploited by various chemotherapeutic agents.[3] One such inhibitor, 6-Aza-2'-deoxyuridine (B1247385), a nucleoside analog, has been investigated for its potential to disrupt this vital enzymatic pathway. This guide provides a comparative overview of the effects of this compound and its derivatives on thymidylate synthases from different species, supported by available experimental data.
Quantitative Comparison of Inhibitory Activity
Direct comparative studies of this compound's effect on thymidylate synthases across a wide range of species are limited in the public domain. However, research on its monophosphate derivative, this compound 5'-monophosphate (6-aza-dUMP), in Mycobacterium tuberculosis provides valuable insights into its species-specific activity.
| Species | Enzyme | Inhibitor | Concentration | % Inhibition | Ki Value | Reference |
| Mycobacterium tuberculosis | Thymidylate Synthase X (ThyX) | 6-aza-dUMP | 50 µM | 33% | Not Reported | [4][5] |
| Mycobacterium tuberculosis | Thymidylate Synthase A (ThyA) | 6-aza-dUMP | Not Specified | No Significant Inhibition | Not Reported | [4][5] |
It is noteworthy that in Mycobacterium tuberculosis, 6-aza-dUMP exhibited weak inhibitory activity against the flavin-dependent thymidylate synthase (ThyX) but had no significant effect on the classical thymidylate synthase (ThyA).[4][5] This highlights the potential for developing species-selective inhibitors by targeting unique enzyme isoforms.
Interestingly, studies on 5-substituted derivatives of this compound have demonstrated potent and selective inhibition of thymidine (B127349) kinase (TK) from Herpes Simplex Virus Type 1 (HSV-1), with one analog showing a Ki of 0.34 µM.[6] While TK is not a thymidylate synthase, this finding underscores the potential of the 6-aza-uridine scaffold in designing species-specific enzyme inhibitors.
Experimental Protocols
The determination of thymidylate synthase activity and its inhibition is commonly achieved through spectrophotometric assays.
Spectrophotometric Assay for Thymidylate Synthase Activity
This method measures the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF), a product of the TS-catalyzed reaction.
Materials:
-
Purified thymidylate synthase
-
dUMP (deoxyuridine monophosphate) solution
-
mTHF (N5,N10-methylenetetrahydrofolate) solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 25 mM MgCl2, and 10 mM β-mercaptoethanol)
-
Inhibitor solution (this compound or its derivatives)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, dUMP, and the inhibitor at various concentrations.
-
Incubate the mixture at a constant temperature (e.g., 37°C) for a specified period to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding mTHF to the mixture.
-
Immediately monitor the change in absorbance at 340 nm over time.
-
The initial reaction velocity is calculated from the linear portion of the absorbance curve.
-
To determine the inhibitory constants (e.g., IC50 or Ki), the reaction velocities are measured at different inhibitor concentrations and fitted to appropriate enzyme kinetic models.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the thymidylate synthase pathway and a typical experimental workflow for inhibitor screening.
Caption: The enzymatic pathway of thymidylate synthesis and its inhibition.
Caption: A generalized workflow for screening thymidylate synthase inhibitors.
Conclusion
The available data, though not extensive, suggests that this compound and its derivatives can exhibit species-specific inhibitory effects on enzymes involved in nucleotide metabolism. The weak but selective inhibition of Mycobacterium tuberculosis ThyX by 6-aza-dUMP indicates a potential avenue for the development of novel antitubercular agents. However, the lack of comprehensive cross-species quantitative data for this compound's direct effect on thymidylate synthases underscores a significant gap in the current scientific literature. Further research is warranted to elucidate the inhibitory profile of this compound against a broader range of thymidylate synthases from different organisms, which could pave the way for the rational design of new and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of this compound monophosphate analogs as inhibitors of thymidylate synthases, and as substrates or inhibitors of thymidine monophosphate kinase in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Some 6-aza-5-substituted-2'-deoxyuridines show potent and selective inhibition of herpes simplex virus type 1 thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Aza-2'-deoxyuridine: A Comparative Performance Analysis Against Clinically Used Antiviral Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of antiviral therapeutics, nucleoside analogs represent a cornerstone of treatment for a multitude of viral infections. These compounds, structural mimics of natural nucleosides, effectively disrupt viral replication. This guide provides a comparative analysis of 6-Aza-2'-deoxyuridine, a synthetic pyrimidine (B1678525) nucleoside analog, against established, clinically utilized antiviral nucleosides: Acyclovir, Ganciclovir, Zidovudine (AZT), and Sofosbuvir. This objective comparison is based on available experimental data to delineate its performance and potential as an antiviral agent.
Comparative Antiviral Activity and Cytotoxicity
Quantitative data on the antiviral efficacy and cytotoxicity of this compound and its derivatives are limited in direct comparative studies against the selected panel of clinically used drugs. The following table summarizes available data, primarily focusing on Herpes Simplex Virus (HSV), as this is where most of the research on this compound derivatives has been concentrated. It is crucial to note that the presented values are often from different studies and experimental systems, which can influence the results.
| Compound | Virus | Assay Type | Efficacy (ID50/EC50/IC50 in µg/mL) | Cytotoxicity (CC50 in µg/mL) | Selectivity Index (SI = CC50/EC50) | Reference |
| 6-Aza-BVDU (a derivative of this compound) | HSV-1 | Plaque Reduction | 8 | Not Reported | Not Reported | [1] |
| HSV-2 | Plaque Reduction | 190 | Not Reported | Not Reported | [1] | |
| Brivudine (BVDU) (Comparator) | HSV-1 | Plaque Reduction | 0.015 | Not Reported | Not Reported | [1] |
| HSV-2 | Plaque Reduction | 1.6 | Not Reported | Not Reported | [1] | |
| Acyclovir | HSV-1 | Not Specified | Not Reported | >300 (Vero cells) | Not Reported | |
| HSV-2 | Not Specified | Not Reported | >300 (Vero cells) | Not Reported | ||
| Ganciclovir | HCMV | Not Specified | Not Reported | Not Reported | Not Reported | |
| Zidovudine (AZT) | HIV-1 | Not Specified | Not Reported | Not Reported | Not Reported | |
| Sofosbuvir | HCV | Not Specified | Not Reported | Not Reported | Not Reported |
Note: Data for Acyclovir, Ganciclovir, Zidovudine, and Sofosbuvir are widely available in the literature but are not included in this table due to the lack of directly comparable studies with this compound under the same experimental conditions. The primary available data for a this compound derivative shows significantly lower potency against HSV-1 and HSV-2 compared to the established antiviral, Brivudine (BVDU). Further research is needed to establish a comprehensive comparative profile.
Mechanisms of Action
The antiviral activity of nucleoside analogs hinges on their ability to be metabolized within the host cell to their active triphosphate form. This active metabolite then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Once incorporated, these analogs act as chain terminators, halting further elongation of the nucleic acid chain and thus inhibiting viral replication.
Signaling Pathway of Nucleoside Analog Antivirals
Caption: General mechanism of action for nucleoside analog antivirals.
-
This compound: The precise mechanism of action for this compound is not as extensively characterized as for the clinically used drugs. However, it is hypothesized to follow the general pathway of other nucleoside analogs. Some derivatives of 6-azauracil (B101635) have been shown to inhibit thymidine (B127349) kinase of herpes simplex virus type 1, suggesting a potential target for its antiviral activity.
-
Acyclovir and Ganciclovir: These guanosine (B1672433) analogs are selectively phosphorylated by viral thymidine kinase (in HSV and VZV for acyclovir) or a viral phosphotransferase (in CMV for ganciclovir), leading to high concentrations of the active triphosphate form only in infected cells. This active form inhibits the viral DNA polymerase and leads to chain termination upon incorporation into the viral DNA.
-
Zidovudine (AZT): A thymidine analog, AZT is phosphorylated by cellular kinases to its active triphosphate form. It then competes with the natural substrate, deoxythymidine triphosphate, for incorporation by the HIV reverse transcriptase, leading to DNA chain termination.
-
Sofosbuvir: This uridine (B1682114) nucleotide analog is a prodrug that is metabolized in the liver to its active triphosphate form. It acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, causing chain termination of the nascent viral RNA.
Experimental Protocols
The evaluation of antiviral compounds typically involves a series of in vitro assays to determine their efficacy and cytotoxicity. Below are generalized protocols for key experiments cited in the evaluation of nucleoside analogs.
1. Plaque Reduction Assay
This assay is a standard method to determine the 50% effective concentration (EC50) of an antiviral drug, which is the concentration that reduces the number of viral plaques by 50%.
-
Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) is prepared in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known amount of virus for a set adsorption period.
-
Drug Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days for HSV).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each drug concentration relative to the virus control (no drug), and the EC50 value is determined by regression analysis.
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow for a typical plaque reduction assay.
2. Cytotoxicity Assay (CC50 Determination)
This assay is performed to determine the 50% cytotoxic concentration (CC50) of a compound, which is the concentration that reduces the viability of uninfected host cells by 50%.
-
Cell Culture: Host cells are seeded in multi-well plates at a similar density to the antiviral assays.
-
Drug Treatment: The cells are incubated with serial dilutions of the test compound for the same duration as the antiviral assay.
-
Cell Viability Assessment: Cell viability is measured using various methods, such as the MTT or XTT assay, which measure mitochondrial activity, or by staining with vital dyes like trypan blue.
-
Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the cell control (no drug), and the CC50 value is determined by regression analysis.
3. Selectivity Index (SI)
The selectivity index is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates greater selectivity of the compound for inhibiting the virus with minimal toxicity to the host cells.
Conclusion
For this compound to be considered a viable candidate for further drug development, extensive research is required to:
-
Establish its antiviral activity against a broader range of clinically relevant viruses.
-
Conduct direct comparative studies against current standard-of-care antiviral nucleosides.
-
Thoroughly characterize its cytotoxicity in various cell lines to determine its therapeutic window.
-
Elucidate its precise mechanism of action to understand its molecular targets and potential for resistance development.
Without such data, the performance of this compound in comparison to clinically used antiviral nucleosides remains largely undefined.
References
Safety Operating Guide
Proper Disposal of 6-Aza-2'-deoxyuridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. 6-Aza-2'-deoxyuridine, a nucleoside analog, requires careful handling and disposal due to its potential cytotoxic and hazardous properties. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, promoting a culture of safety and regulatory compliance within the laboratory.
Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on information for structurally similar compounds, such as 5-Aza-2'-deoxycytidine and 6-Aza-2-thiothymine, and general guidelines for the disposal of hazardous and cytotoxic chemical waste.[1][2] It is strongly recommended to treat this compound as a hazardous substance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.
-
Lab Coat: A lab coat or other protective garment is required to prevent skin contact.
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be managed as hazardous chemical waste. At no point should this compound or its containers be disposed of in the regular trash or down the drain.[4][5]
Step 1: Waste Segregation
Proper segregation of waste is the first critical step. All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
-
Solid Waste: This category includes unused or expired this compound powder, contaminated gloves, bench paper, pipette tips, and any other lab supplies.[1] This waste should be double-bagged in clear plastic bags to allow for visual inspection by environmental health and safety (EH&S) personnel.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible waste container.[6] Do not mix with other incompatible chemical waste streams.
-
Empty Containers: The original container of this compound must be treated as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., water or as recommended for the specific experimental solvent). The rinsate must be collected and disposed of as liquid hazardous waste.[7] After triple-rinsing, the container can be managed for disposal.
-
Sharps: Contaminated sharps, such as needles and broken glass, must be placed in a designated, puncture-resistant sharps container.
Step 2: Waste Containment and Labeling
All hazardous waste must be stored in appropriate containers to prevent leakage or rupture.
-
Container Selection: Use containers that are compatible with the chemical waste and have a secure, screw-on cap.[1] Containers should not be filled beyond 90% capacity to allow for expansion.
-
Labeling: Every waste container must be clearly labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
Step 3: Storage of Hazardous Waste
Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for the temporary storage of hazardous waste.
-
The SAA must be under the control of the laboratory personnel.
-
Store waste containers in secondary containment trays to capture any potential spills or leaks.[1]
-
Segregate incompatible waste types to prevent dangerous reactions. For instance, store acids separately from bases.[6]
Step 4: Arranging for Disposal
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste yourself. Follow your institution's specific procedures for requesting a waste collection.[1]
Decontamination Procedures
Work Surface Decontamination: All surfaces that may have come into contact with this compound should be decontaminated. A thorough cleaning with a detergent and water solution is a common initial step.[5][8] For compounds with cytotoxic potential, a subsequent decontamination step may be necessary. While no specific deactivating agent for this compound is documented, studies on other cytotoxic drugs have shown that agents like sodium hypochlorite (B82951) or hydrogen peroxide can be effective, but their use must be carefully evaluated due to their corrosive nature.[9]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not fill beyond 90% capacity (or leave at least one-inch headroom). | [6] |
| Satellite Accumulation Time Limit | Partially filled containers may remain for up to one year. | [6] |
| Full Container Removal | Full containers must be removed from the SAA within three days. | [6] |
| pH for Aqueous Waste (General) | If drain disposal were permissible (which it is NOT for this compound), pH should be between 5.0 and 12.5. | [6] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound - CD BioGlyco [bioglyco.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Safeguarding Researchers: A Comprehensive Guide to Handling 6-Aza-2'-deoxyuridine
For laboratory professionals engaged in drug development and scientific research, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 6-Aza-2'-deoxyuridine, a nucleoside analog. Adherence to these procedures is critical to mitigate risks and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table outlines the recommended PPE for various tasks involving this compound, based on guidelines for handling similar potentially hazardous chemicals.
| Situation | Required PPE | Key Considerations |
| Handling Solid (Powder) Form | Double Nitrile Gloves, Lab Coat (polyethylene-coated polypropylene (B1209903) or similar), Safety Goggles with side shields or Face Shield, N95 Respirator | Work should be performed in a chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of fine particles.[1] |
| Handling in Solution | Nitrile Gloves, Lab Coat, Safety Goggles | A face shield is recommended if there is a splash hazard.[1] |
| Weighing and Preparing Solutions | Double Nitrile Gloves, Disposable Gown, Safety Goggles and Face Shield, N95 Respirator | This activity presents a high risk for aerosol generation and exposure.[1] |
| Cleaning and Decontamination | Chemical-resistant Gloves (e.g., Butyl rubber), Lab Coat, Safety Goggles | Ensure gloves are resistant to the cleaning solvents being used.[1] |
| Waste Disposal | Nitrile Gloves, Lab Coat, Safety Goggles | Additional PPE may be required depending on the specific nature of the waste.[1] |
Operational Plan: From Preparation to Disposal
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Pre-Handling Preparations
-
Risk Assessment: Before commencing any experiment, conduct a thorough risk assessment.
-
PPE Inspection: Carefully inspect all PPE for any signs of damage before use.[1]
-
Spill Kit: Ensure that a chemical spill kit is readily accessible.[1]
-
Designated Area: Always handle this compound within a designated and clearly marked area, such as a chemical fume hood or biosafety cabinet.[1]
Handling Procedures
-
Weighing: When weighing the solid compound, use a containment balance or perform the task within a fume hood to minimize the risk of dust inhalation.[1]
-
Dissolving: To avoid splashing when preparing solutions, add the solid to the solvent slowly.[1]
-
Personal Hygiene: Eating, drinking, and smoking are strictly prohibited in the laboratory. Always wash hands thoroughly after handling the compound, even when gloves have been worn.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: All contaminated items, including gloves, pipette tips, and empty containers, must be placed in a clearly labeled hazardous waste container.[1][2]
-
Decontamination: All surfaces and equipment that have come into contact with the compound must be decontaminated using an appropriate cleaning agent.[1]
-
Regulations: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[2] Antineoplastic (cytotoxic) wastes, which may include this compound, have specific disposal requirements, such as incineration in specially marked, leak-proof containers.[2]
Experimental Workflow and Safety Protocols
To visualize the procedural steps for safely handling this compound, the following workflow diagram outlines the key stages from preparation to disposal.
Caption: Procedural workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
